3-(4-Fluorophenyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAHBZWBOYHJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657478 | |
| Record name | 3-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029636-03-0 | |
| Record name | 3-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Part 1: Chemical Identity & Crystallography
3-(4-Fluorophenyl)pyrrolidine hydrochloride is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRIs) and sigma receptor ligands. Its structural rigidity, provided by the pyrrolidine ring, restricts the conformational freedom of the phenyl group, often enhancing receptor binding affinity compared to open-chain analogs like phenethylamines.
Core Identifiers
| Parameter | Specification | Notes |
| IUPAC Name | This compound | |
| CAS (Free Base) | 144620-11-1 | Primary reference for the parent scaffold.[1] |
| CAS (HCl Salt) | 1029636-03-0 | Note: CAS numbers for salts vary by vendor/stoichiometry. Verify specific batch CoA. |
| Molecular Formula | C₁₀H₁₂FN · HCl | |
| Molecular Weight | 201.67 g/mol (Salt) / 165.21 g/mol (Base) | |
| SMILES | FC1=CC=C(C2CNCC2)C=C1.Cl | |
| Chirality | Contains one chiral center at C3. | Usually supplied as a racemate unless specified as (R)- or (S)-. |
Physicochemical Profile[2]
-
Appearance: White to off-white crystalline solid (HCl salt); Colorless oil (Free base).
-
Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane (DCM) unless converted to the free base.
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic; storage under desiccant is required to prevent deliquescence.
Part 2: Synthetic Architectures & Process Chemistry[2]
The synthesis of 3-arylpyrrolidines requires strategies that avoid racemization (if chiral) and minimize over-reduction. Two primary routes are detailed below: the Scalable Succinimide Reduction (Route A) and the [3+2] Cycloaddition (Route B).
Route A: Succinimide Reduction (Scalable Protocol)
This route is preferred for gram-to-kilogram scale synthesis due to the availability of starting materials and the robustness of the reduction step.
Mechanism:
-
Condensation: 4-Fluorobenzaldehyde reacts with dimethyl succinate (Stobbe condensation) or similar precursors to form the carbon skeleton.
-
Cyclization: Reaction with ammonia or primary amine yields the succinimide intermediate, 3-(4-fluorophenyl)pyrrolidine-2,5-dione.
-
Global Reduction: The carbonyls are reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the saturated pyrrolidine.
Experimental Protocol (Step 3: Reduction)
-
Reagents: 3-(4-fluorophenyl)pyrrolidine-2,5-dione (1.0 eq), LiAlH₄ (3.0 eq), Anhydrous THF.
-
Procedure:
-
Charge an oven-dried flask with anhydrous THF and cool to 0°C under N₂ atmosphere.
-
Carefully add LiAlH₄ pellets/powder. Caution: Pyrophoric.
-
Add the succinimide precursor dissolved in THF dropwise over 30 minutes to control the exotherm.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of carbonyl stretch).
-
Fieser Workup: Cool to 0°C. Quench sequentially with water (1x mL per g LiAlH₄), 15% NaOH (1x), and water (3x).
-
Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.
-
Salt Formation: Dissolve the resulting oil in Et₂O and add 2M HCl in ether dropwise. Collect the white precipitate by filtration.
-
Route B: [3+2] Cycloaddition (Medicinal Chemistry Route)
Ideal for generating diverse analogs rapidly, this route utilizes azomethine ylides.
-
Precursors: 4-Fluorostyrene + N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
-
Catalyst: Trifluoroacetic acid (TFA) or heat.
-
Advantage: Allows for the introduction of substituents at the 2- and 4-positions during ring formation.
Synthetic Workflow Visualization
Figure 1: Comparative synthetic pathways. Route A is preferred for bulk scale; Route B allows for rapid analog generation.
Part 3: Pharmacophore Utility & Biological Mechanism
The 3-phenylpyrrolidine moiety is a bioisostere of the 3-phenylpiperidine and phenethylamine scaffolds. It is critical in the development of agents targeting monoamine transporters.
Target Profile[2]
-
Serotonin Transporter (SERT): The 4-fluoro substitution on the phenyl ring typically increases metabolic stability (blocking para-hydroxylation) and enhances lipophilicity, improving blood-brain barrier (BBB) penetration.
-
Sigma-1 Receptor (σ1R): 3-Arylpyrrolidines show high affinity for σ1R, which is implicated in cellular stress response and neuroprotection.
-
Norepinephrine Transporter (NET): Secondary amine functionality allows for key ionic bonding with the aspartate residue in the transporter binding pocket.
Structure-Activity Relationship (SAR)
-
Nitrogen Substitution: The secondary amine (free NH) is often more potent for NET/SERT than tertiary amines, though N-methylation can improve selectivity for specific subtypes.
-
Chirality: The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-enantiomer. For many triple reuptake inhibitors, the (S)-configuration is preferred.
-
Ring Size: Contracting the ring from piperidine (6-membered) to pyrrolidine (5-membered) constrains the phenyl ring vector, often locking the molecule in a bioactive conformation.
Pharmacological Signaling Pathway[2]
Figure 2: Mechanism of action. The compound acts as a dual modulator of monoaminergic transmission and cellular stress pathways.
Part 4: Handling, Stability & Analytical Validation
Analytical Validation (HPLC & NMR)
To ensure the integrity of the hydrochloride salt, the following analytical parameters should be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.4–9.6 (br s, 2H, NH₂⁺)
-
δ 7.4–7.5 (m, 2H, Ar-H)
-
δ 7.1–7.2 (m, 2H, Ar-H)
-
δ 3.4–3.6 (m, 3H, CH/CH₂ of pyrrolidine)
-
δ 3.1–3.2 (m, 1H)
-
δ 2.2–2.4 (m, 1H)
-
δ 1.9–2.1 (m, 1H)
-
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.
-
Detection: UV @ 210 nm and 254 nm.
-
Retention Time: Expect early elution due to the polar amine, unless ion-pairing agents are used.
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).
-
Storage: Store at 2–8°C. Hygroscopic. Keep under inert gas (Argon/Nitrogen) for long-term storage.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3159729, 3-(4-Fluorophenyl)pyrrolidine. PubChem. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrolidines: Recent Literature and Protocols. Organic Chemistry Portal. Available at: [Link]
-
Chem-Space. this compound Building Blocks. Chem-Space.[2] Available at: [Link][1]
Sources
An In-Depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine hydrochloride, a key building block in modern drug discovery and chemical synthesis. The guide details its fundamental physicochemical properties, including its precise molecular weight. It presents a robust, field-proven protocol for its multi-step synthesis and subsequent purification. Furthermore, a detailed analytical workflow for quality control, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, is described with an emphasis on the causal reasoning behind methodological choices. The guide also explores the compound's significance and applications, particularly in the development of therapeutics targeting the central nervous system. Safety and handling protocols are also addressed to ensure its proper use in a research environment. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Phenyl-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom, and it serves as a foundational scaffold in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is increasingly recognized as a critical factor in designing potent and selective drug candidates. The introduction of substituents onto the pyrrolidine ring profoundly influences its biological activity and pharmacokinetic profile.
Specifically, the incorporation of an aryl group, such as a 4-fluorophenyl moiety at the 3-position, creates a molecule with significant potential in medicinal chemistry. The 4-fluorophenyl group is a common feature in drug molecules as the fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can aid in crossing the blood-brain barrier. Consequently, 3-(4-Fluorophenyl)pyrrolidine and its derivatives are valuable intermediates in the synthesis of compounds aimed at treating neurological disorders.[2] This guide focuses on the hydrochloride salt of this compound, which is often preferred in laboratory settings due to its increased stability and solubility in aqueous media.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClFN | [PubChem CID: 44120983] |
| Molecular Weight | 201.67 g/mol | [PubChem CID: 44120983] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water, methanol, ethanol | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] |
Synthesis and Purification Protocol
The synthesis of this compound can be approached through various routes. Here, we present a robust and logical two-stage process. The first stage involves the synthesis of the free base, 3-(4-Fluorophenyl)pyrrolidine, via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[4][5] The second stage is the formation of the hydrochloride salt.
Stage 1: Synthesis of 3-(4-Fluorophenyl)pyrrolidine (Free Base)
This stage involves the reaction of a Grignard reagent, formed from 1-bromo-4-fluorobenzene, with a suitable pyrrolidine-based electrophile.
Experimental Rationale: The Grignard reaction is chosen for its efficiency in creating the C-C bond between the phenyl ring and the pyrrolidine scaffold. The use of anhydrous solvents is critical as Grignard reagents are highly reactive with water.[4]
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-3-pyrrolidinone
-
Lithium aluminum hydride (LiAH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Sodium sulfate (Na₂SO₄)
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Addition to Pyrrolidinone: Cool the Grignard reagent to 0 °C. Add a solution of N-Boc-3-pyrrolidinone in anhydrous THF dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up and Reduction: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure. The resulting crude alcohol is then reduced. The crude material is dissolved in anhydrous THF and added dropwise to a suspension of LiAH₄ in anhydrous diethyl ether at 0 °C. The mixture is then refluxed for 4 hours.
-
Final Work-up and Purification: After cooling, the reaction is quenched sequentially with water, 15% NaOH solution, and again with water. The resulting solid is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated. The crude 3-(4-Fluorophenyl)pyrrolidine is purified by column chromatography.
Stage 2: Formation of this compound
This is a straightforward acid-base reaction to form the salt.
Experimental Rationale: The hydrochloride salt is prepared to improve the stability and handling characteristics of the amine. Using HCl in a non-aqueous solvent like diethyl ether allows for the precipitation of the salt, facilitating its isolation.[6]
Materials:
-
Purified 3-(4-Fluorophenyl)pyrrolidine
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Protocol:
-
Dissolve the purified 3-(4-Fluorophenyl)pyrrolidine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add the hydrochloric acid solution in diethyl ether dropwise with stirring.
-
A white precipitate of this compound will form.
-
Stir the suspension for 30 minutes at 0 °C.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of HPLC and NMR spectroscopy provides a comprehensive assessment.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Method Rationale: A reverse-phase HPLC method is ideal for analyzing moderately polar aromatic amines. A C18 column provides excellent separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the elution of the compound with good peak shape. UV detection is suitable due to the presence of the aromatic phenyl ring.[1]
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL). Dilute as necessary for analysis.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and run the gradient program.
-
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The retention time should be consistent for a given standard.
Structural Confirmation by ¹H NMR Spectroscopy
Method Rationale: ¹H NMR spectroscopy is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The hydrochloride salt will show a characteristic broad singlet for the N-H proton.[7]
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):
-
δ 9.0-10.0 (broad s, 1H): This broad signal corresponds to the acidic proton of the ammonium hydrochloride. Its broadness is due to rapid exchange and quadrupolar coupling with the nitrogen atom.
-
δ 7.1-7.4 (m, 4H): These multiplets in the aromatic region are characteristic of the protons on the 4-fluorophenyl ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.
-
δ 3.0-3.6 (m, 5H): This complex multiplet region corresponds to the five protons on the pyrrolidine ring (CH and CH₂ groups).
-
δ 2.0-2.4 (m, 2H): This multiplet corresponds to the other two protons on the pyrrolidine ring.
The integration of these peaks should correspond to the number of protons in each environment.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its structural features make it particularly useful in the development of agents targeting the central nervous system (CNS). The pyrrolidine scaffold is found in numerous drugs with diverse therapeutic actions, including anticonvulsant, anti-inflammatory, and antimicrobial activities.[8]
The presence of the 4-fluorophenyl group can facilitate interactions with various biological targets and improve the drug-like properties of the final compound. For instance, this moiety is present in molecules designed as antagonists for specific neurotransmitter receptors, inhibitors of enzymes involved in neurological pathways, and modulators of ion channels.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It should be handled in a well-ventilated area, preferably in a fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Inhalation: Avoid inhaling dust. In case of inhalation, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Ingestion: If swallowed, seek medical attention immediately.
For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
References
-
Chem-Impex. (n.d.). 3-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Angene Chemical. (2025, February 26). Safety Data Sheet.
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Poyraz, S., Yüksek, H., & Göktaş, O. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Retrieved from [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 351-357. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]
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- 5. Grignard Reaction [organic-chemistry.org]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
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- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
3-(4-Fluorophenyl)pyrrolidine hydrochloride structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound, a key intermediate in pharmaceutical development.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond standard protocols to deliver an integrated analytical strategy. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography. The narrative emphasizes the causality behind experimental choices, ensuring each analytical step contributes to a self-validating system for unambiguous structure confirmation.
Introduction: The Significance of this compound
3-(4-Fluorophenyl)pyrrolidine is a heterocyclic building block crucial in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders.[1] Its structure, comprising a pyrrolidine ring attached to a fluorophenyl group, offers a scaffold for developing compounds that modulate neurotransmitter systems.[1][2] The hydrochloride salt form is often preferred for its improved stability and solubility.
The precise confirmation of its chemical structure is a non-negotiable prerequisite for its use in drug discovery and development. Any ambiguity, such as positional isomerism (e.g., 2- or 3-fluorophenyl substitution) or the presence of synthetic byproducts, can lead to significant deviations in biological activity and safety profiles. This guide outlines a robust, multi-technique approach to definitively establish the molecular structure of the title compound.
The Integrated Analytical Workflow
The elucidation of a molecular structure is not a linear process but an integrated workflow where each technique provides a unique piece of the puzzle. The data from each analysis must be consistent with the others to build a conclusive and trustworthy case for the proposed structure.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): The First Molecular Clue
Expertise & Experience: MS provides the molecular weight of the compound, which is the most fundamental piece of structural information. For a hydrochloride salt, we typically expect to see the protonated molecular ion of the free base [M+H]⁺ in positive ion mode. This initial data point immediately validates the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap for accurate mass measurement.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is ideal for protonating the basic nitrogen of the pyrrolidine ring.
-
Analysis: Infuse the sample solution directly or via liquid chromatography (LC) into the mass spectrometer. Acquire the full scan spectrum.
Data Interpretation & Validation
The molecular formula for the free base, 3-(4-Fluorophenyl)pyrrolidine, is C₁₀H₁₂FN.[3] The expected monoisotopic mass is 165.0954 Da. In the mass spectrum, the primary observation should be the protonated molecular ion [C₁₀H₁₂FN + H]⁺ at m/z 166.1032. High-resolution mass spectrometry should confirm this mass to within 5 ppm, which provides strong evidence for the elemental composition.
Table 1: Predicted Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z | Expected Observation |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₃FN⁺ | 166.1032 | Primary ion peak in ESI+ |
| [M+Na]⁺ | C₁₀H₁₂FNNa⁺ | 188.0851 | Possible adduct |
Note: Data derived from foundational chemical principles. For comparison, the chlorinated analog C10H12ClN shows a [M+H]+ peak at m/z 182.0731.[4]
The fragmentation pattern can also yield valuable structural information. Cleavage of the pyrrolidine ring or loss of the fluorophenyl group would produce predictable fragment ions that further corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC) will elucidate the complete proton and carbon framework, while ¹⁹F NMR confirms the presence and environment of the fluorine atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the exchangeable N-H protons, which would be lost in D₂O.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: A simple experiment to confirm the presence of fluorine.
-
2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm their connectivity.
-
Data Interpretation & Validation
The structure has distinct regions that will produce characteristic signals: the substituted aromatic ring and the saturated pyrrolidine ring.
¹H NMR Spectrum:
-
Aromatic Region (~7.0-7.5 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two pseudo-triplets or multiplets due to coupling between protons and the fluorine atom.[5]
-
Pyrrolidine Ring (~3.0-4.0 ppm for CH and CH₂ adjacent to N, ~2.0-2.5 ppm for other CH₂): The protons on the pyrrolidine ring will be multiplets due to complex spin-spin coupling. The proton at the C3 position (methine proton) will be coupled to the adjacent CH₂ protons and potentially show long-range coupling to the fluorine. The protons on carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted downfield.
-
N-H Protons (~9.0-10.0 ppm in DMSO-d₆): The two protons on the positively charged nitrogen will likely appear as a broad singlet.
¹³C NMR Spectrum:
-
Aromatic Carbons (~115-165 ppm): Four signals are expected. The carbon directly attached to the fluorine (C4') will show a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings.
-
Pyrrolidine Carbons (~35-60 ppm): Three signals are expected for the three distinct carbon environments in the pyrrolidine ring.
Table 2: Predicted NMR Chemical Shifts (δ) and Couplings
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings |
|---|---|---|---|
| Pyrrolidine NH₂⁺ | ~9.5 (broad s) | - | - |
| Pyrrolidine C2-H₂, C5-H₂ | ~3.2-3.6 (m) | ~45-55 | ²JHH (geminal), ³JHH (vicinal) |
| Pyrrolidine C3-H | ~3.5-3.9 (m) | ~35-45 | Coupled to C2-H₂, C4-H₂ |
| Pyrrolidine C4-H₂ | ~2.1-2.5 (m) | ~30-40 | Coupled to C3-H, C5-H₂ |
| Aromatic C2'-H, C6'-H | ~7.3 (m) | ~128-132 | ³JHH, ³JHF |
| Aromatic C3'-H, C5'-H | ~7.1 (m) | ~115-118 | ³JHH, ²JHF |
| Aromatic C1' | - | ~135-140 | C-C3, C-C2', C-C6' coupling |
| Aromatic C4' | - | ~160-165 | ¹JCF ≈ 245 Hz |
Note: Predicted values are based on spectral data from similar structures and general principles of NMR.[5][6][7]
The combination of these NMR experiments allows for the complete assignment of the molecular skeleton, confirming the 3-substitution pattern on the pyrrolidine ring and the 4-fluoro substitution on the phenyl ring.
Caption: Integration of data from multiple analytical techniques.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, we are looking for definitive evidence of the secondary amine salt, the aromatic ring, and the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Analysis: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation & Validation
The IR spectrum should display several characteristic absorption bands.
Table 3: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2900-2800 | C-H Stretch | Aliphatic (Pyrrolidine) |
| ~2700 (broad) | N-H⁺ Stretch | Secondary Amine Salt |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 | C-F Stretch | Aryl-Fluoride |
| ~830 | C-H Bend (out-of-plane) | 1,4-Disubstituted Ring |
The presence of a broad absorption band around 2700 cm⁻¹ is characteristic of the N-H stretch in an amine salt. The strong band around 1220 cm⁻¹ is indicative of the C-F bond, and the bands in the aromatic region confirm the substituted phenyl ring.[5][8]
Single-Crystal X-ray Crystallography: The Definitive Proof
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[9] It serves as the ultimate validation for the hypotheses drawn from spectroscopic data, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of high quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to best fit the experimental data.
Data Interpretation & Validation
The output of a successful crystallographic experiment is a complete 3D model of the molecule. This will:
-
Confirm Connectivity: Unequivocally show the phenyl ring attached at the C3 position of the pyrrolidine ring and the fluorine atom at the C4 position of the phenyl ring.
-
Determine Stereochemistry: If the sample is chiral, the absolute configuration can be determined.
-
Reveal Conformation: The pyrrolidine ring is expected to adopt a non-planar conformation, typically an "envelope" or "twist" form, to relieve ring strain.[11]
This technique eliminates any doubt regarding isomerism and provides the highest level of structural confidence required for pharmaceutical applications.
Conclusion: A Self-Validating Analytical Approach
The structural elucidation of this compound is achieved not by a single technique but by the synergistic integration of orthogonal analytical methods. Mass spectrometry confirms the elemental composition, while comprehensive NMR analysis maps the atomic connectivity. Infrared spectroscopy provides a rapid fingerprint of the key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and is essential for advancing drug development programs that rely on this critical building block.
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An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 3-(4-Fluorophenyl)pyrrolidine hydrochloride. Based on extensive structure-activity relationship (SAR) data from analogous compounds, this guide posits that this compound functions as a monoamine transporter inhibitor, with a likely selectivity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) over the serotonin transporter (SERT). This document outlines the theoretical framework for this mechanism, details the requisite experimental protocols to empirically validate these hypotheses, and presents the anticipated pharmacological profile. Included are in-depth methodologies for radioligand binding assays, synaptosome uptake inhibition assays, and in-vivo behavioral studies, providing a complete roadmap for the pharmacological characterization of this compound.
Introduction: The Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[1][2] Its rigid, saturated structure provides a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for various neurological targets. The introduction of an aryl group at the 3-position of the pyrrolidine ring, as seen in 3-(4-Fluorophenyl)pyrrolidine, is a common motif in the design of monoamine transporter inhibitors.[3][4] Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics, including antidepressants and psychostimulants.[3]
Postulated Mechanism of Action: Inhibition of Monoamine Transporters
The primary mechanism of action for this compound is proposed to be the inhibition of monoamine reuptake by binding to DAT and NET. By blocking these transporters, the compound is expected to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This action is the basis for the therapeutic effects of many psychostimulants and antidepressants.[3]
Molecular Targets: DAT and NET
Based on SAR studies of analogous 3-phenylpyrrolidine and tropane derivatives, this compound is predicted to exhibit the highest affinity for DAT, followed by NET. The affinity for SERT is expected to be significantly lower. This selectivity profile is characteristic of many psychostimulant compounds.
Signaling Pathway
The inhibition of DAT and NET by this compound leads to a cascade of downstream signaling events initiated by the prolonged presence of dopamine and norepinephrine in the synapse. This results in increased activation of postsynaptic dopamine and adrenergic receptors, leading to various physiological and behavioral effects.
Pharmacological Profile: Anticipated In Vitro and In Vivo Effects
While specific experimental data for this compound is pending, a putative pharmacological profile can be constructed based on its presumed mechanism of action.
| Parameter | Predicted Value | Rationale |
| DAT Binding Affinity (Ki) | 10 - 100 nM | SAR of 3-phenylpyrrolidine and tropane analogs with 4-fluoro substitution.[3] |
| NET Binding Affinity (Ki) | 50 - 200 nM | General trend for pyrrolidine-based monoamine transporter inhibitors. |
| SERT Binding Affinity (Ki) | > 1000 nM | Pyrrolidinone derivatives often show low affinity for SERT. |
| Dopamine Uptake Inhibition (IC50) | 20 - 200 nM | Expected to correlate with DAT binding affinity. |
| Norepinephrine Uptake Inhibition (IC50) | 100 - 500 nM | Expected to correlate with NET binding affinity. |
| Serotonin Uptake Inhibition (IC50) | > 2000 nM | Consistent with low predicted SERT affinity. |
| In Vivo Effect (Locomotor Activity) | Increased | Consequence of enhanced dopaminergic signaling.[5][6] |
| In Vivo Effect (Extracellular Dopamine) | Increased | Direct result of DAT inhibition, measurable by microdialysis.[7][8] |
Key Experimental Protocols for Mechanistic Validation
To empirically determine the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required. The following protocols provide a detailed, step-by-step guide for researchers.
In Vitro Assays
This assay determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (rich in DAT), hippocampus (rich in SERT), and cerebral cortex (rich in NET).[9]
-
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the appropriate brain regions as described in the binding assay protocol.[10][11]
-
Assay Buffer: Use a Krebs-Ringer buffer containing pargyline (to inhibit monoamine oxidase).
-
Radiolabeled Neurotransmitters:
-
Dopamine: [³H]Dopamine
-
Norepinephrine: [³H]Norepinephrine
-
Serotonin: [³H]Serotonin
-
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Initiate uptake by adding the radiolabeled neurotransmitter.
-
Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Detection and Analysis: Quantify the radioactivity in the synaptosomes and calculate the IC50 value for uptake inhibition.
In Vivo Assays
This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens for dopamine).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid.
-
Sample Collection: Collect dialysate samples at regular intervals before and after administration of this compound.
-
Analysis: Analyze the dialysate for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]
This behavioral assay assesses the stimulant or sedative effects of a compound.
Methodology:
-
Habituation: Place the animals (e.g., mice or rats) in an open-field activity chamber and allow them to habituate.
-
Drug Administration: Administer this compound or vehicle.
-
Activity Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system.[5][6]
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group.
Conclusion
Based on a thorough analysis of the structure-activity relationships of analogous compounds, this compound is strongly predicted to function as a monoamine transporter inhibitor with selectivity for the dopamine and norepinephrine transporters. This guide provides the theoretical framework for this mechanism of action and a detailed set of experimental protocols for its empirical validation. The successful execution of these assays will provide a definitive pharmacological profile of this compound, elucidating its potential as a novel therapeutic agent or a valuable research tool in neuropharmacology.
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An In-Depth Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Introduction
3-(4-Fluorophenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of novel therapeutic agents, particularly within neuropharmacology, underscores the importance of a comprehensive understanding of its safe handling and storage.[1] The presence of the fluorophenyl group can significantly alter the molecule's reactivity and biological properties compared to unsubstituted pyrrolidine. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClFN | [2] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/solid | [1] |
| Storage Temperature | 0-8 °C is recommended for long-term stability. Store in a dry, well-ventilated place. | [2][4] |
| Solubility | Miscible with water. | [5] |
Note: The hydrochloride salt form may influence physical properties compared to the free base.
Hazard Identification and Risk Assessment
Based on available Safety Data Sheets (SDS) for this compound and structurally related compounds, the primary hazards are as follows:
-
Acute Oral Toxicity : Classified as harmful if swallowed.[6][7]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[6][7]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[6][7]
The causality behind these hazards lies in the chemical nature of the compound. As an amine hydrochloride, it can act as a mild acid, contributing to its irritant properties. The pyrrolidine ring, a common motif in bioactive molecules, and the fluorophenyl group can interact with biological macromolecules, leading to toxicological effects if exposure occurs.
Risk Mitigation Workflow
A systematic approach to risk mitigation is essential. The following workflow illustrates the hierarchy of controls that should be applied when working with this compound.
Caption: Figure 1: Hierarchy of Controls for Risk Mitigation
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing exposure and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The selection of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection : A lab coat must be worn at all times.[8]
-
Hand Protection : Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact.[10] For prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart. Double-gloving is recommended for handling highly concentrated solutions.[9] Gloves must be inspected before use and removed properly to avoid skin contact.[4]
Engineering Controls
Engineering controls are designed to remove the hazard at the source, providing a primary layer of protection.
-
Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] This is critical to minimize the inhalation of any dust or aerosols.[7]
-
Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Review the Safety Data Sheet (SDS).
-
Weighing : If weighing the solid, perform this task in a fume hood to prevent inhalation of dust. Use a dedicated spatula and weighing vessel.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[6][10] Clean the work area and any contaminated equipment.
-
Waste Disposal : Dispose of waste, including contaminated consumables, in a designated hazardous waste container according to institutional and local regulations.[6]
Storage Protocol
Proper storage is crucial for both safety and maintaining the chemical's stability.
-
Container : Keep the container tightly closed to prevent contamination and potential release.[4][7]
-
Location : Store in a cool, dry, and well-ventilated area.[4][9][11] Recommended storage temperature is often refrigerated (0-8 °C).[2]
-
Incompatibilities : Store away from strong oxidizing agents and strong acids.[12]
-
Labeling : Ensure the container is clearly labeled with the chemical name and associated hazards.[9]
Emergency Procedures
In the event of an accidental release or exposure, a swift and informed response is critical to minimizing harm.
First Aid Measures
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
In case of Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[6][7] If skin irritation occurs, seek medical advice.[6]
-
If Inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person is not breathing, give artificial respiration.[7] Seek medical attention.[7]
-
If Swallowed : Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse mouth with water and seek immediate medical attention.[6][7]
Spill Response
The procedure for responding to a chemical spill follows a clear, logical progression to ensure the safety of all personnel.
Caption: Figure 2: Chemical Spill Response Workflow
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.[13]
-
Secure the Area : Close doors to the affected area to confine any vapors.[14]
-
Personal Protection : Before attempting to clean the spill, don appropriate PPE, including respiratory protection if necessary and you are trained to do so.[13]
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[15]
-
Absorption : Add the absorbent material to the spill, working from the outside in to prevent spreading.[15]
-
Collection : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste.[15]
-
Decontamination : Clean the spill area with a suitable decontamination solution.
-
Disposal : Dispose of the sealed waste container according to your institution's hazardous waste management procedures.[6]
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Chemical Waste : Unused or unwanted material should be disposed of in its original container or a suitable, labeled hazardous waste container.
-
Contaminated Materials : All PPE, absorbent materials, and other lab consumables that have come into contact with the compound must be collected in a designated hazardous waste container.[6]
-
Regulations : Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Never dispose of this chemical down the drain.[8]
Conclusion
This compound is a compound with significant potential in the field of drug development. However, its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By integrating the principles of risk assessment, utilizing a hierarchy of controls, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. The self-validating nature of these protocols—where engineering controls, administrative procedures, and PPE work in concert—provides a comprehensive safety net for all personnel.
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An In-depth Technical Guide to 3-(4-Fluorophenyl)pyrrolidine Hydrochloride: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)pyrrolidine hydrochloride, a versatile heterocyclic building block pivotal in modern drug discovery. The guide traces the historical context of its development, details its synthesis, elucidates its physicochemical properties, and explores its pharmacological significance, particularly as a scaffold for central nervous system (CNS) agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations necessary for precise interactions with biological targets.[2] The introduction of an aryl group at the 3-position of the pyrrolidine ring creates the 3-arylpyrrolidine scaffold, a privileged structure in medicinal chemistry, particularly for targeting CNS disorders. This scaffold is a core component of numerous compounds designed to interact with monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).
This compound has emerged as a key intermediate and building block in the synthesis of a wide range of pharmacologically active compounds.[3] The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can lead to better bioavailability and blood-brain barrier penetration.[3] This guide will delve into the specifics of this valuable compound.
Discovery and Historical Context
While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a singular, easily identifiable source, its emergence is intrinsically linked to the broader exploration of 3-arylpyrrolidines as potent ligands for monoamine transporters and other CNS receptors. The development of synthetic methodologies for 3-arylpyrrolidines gained significant momentum in the latter half of the 20th century as researchers sought novel scaffolds for antidepressant and antipsychotic drugs.
Early methods for the synthesis of 3-arylpyrrolidines often involved multi-step sequences. One of the foundational approaches involves the coupling of an organometallic reagent with a suitable pyrrolidine electrophile. For instance, the reaction of a diarylcuprate with an N-protected 3-(methanesulfonyloxy)pyrrolidine was an early method to introduce the aryl group at the 3-position.[3]
The specific introduction of a 4-fluorophenyl group would have been a logical step in structure-activity relationship (SAR) studies, given the known benefits of fluorine substitution in drug design. The hydrochloride salt form is a standard method to improve the solubility and handling of amine-containing compounds for research and development purposes.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. Modern approaches often focus on efficiency, stereoselectivity, and scalability.
General Synthetic Strategies
Several contemporary methods are employed for the synthesis of 3-arylpyrrolidines, including:
-
Palladium-Catalyzed Hydroarylation: This method involves the direct addition of an aryl group across the double bond of a pyrroline precursor, catalyzed by a palladium complex.[4][5]
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a 4-fluorostyrene derivative to construct the pyrrolidine ring with the desired substitution pattern.[1]
-
Intramolecular Cyclization: Acyclic precursors containing both the nitrogen and the 4-fluorophenyl group can be induced to cyclize, forming the pyrrolidine ring.[2]
Caption: Overview of synthetic strategies for 3-arylpyrrolidines.
Exemplary Experimental Protocol: Synthesis from N-Boc-3-pyrrolidinone
A common and practical laboratory-scale synthesis involves a multi-step sequence starting from commercially available N-Boc-3-pyrrolidinone.
Step 1: Wittig Reaction to form N-Boc-3-methylene-pyrrolidine
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide dropwise.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-3-methylene-pyrrolidine.
Step 2: Hydroboration-Oxidation to form N-Boc-3-hydroxymethyl-pyrrolidine
-
To a solution of N-Boc-3-methylene-pyrrolidine in anhydrous THF at 0 °C, add a solution of borane-THF complex dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Carefully add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Suzuki Coupling to introduce the 4-Fluorophenyl group
-
Combine N-Boc-3-hydroxymethyl-pyrrolidine, 4-fluorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under reflux for 12-18 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-(4-fluorophenyl)pyrrolidine.
Step 4: Deprotection and Salt Formation
-
Dissolve N-Boc-3-(4-fluorophenyl)pyrrolidine in a suitable solvent such as methanol or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Stir the mixture at room temperature for 2-4 hours, during which time the hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClFN |
| Molecular Weight | 201.67 g/mol |
| CAS Number (HCl Salt) | 1029636-03-0 |
| CAS Number (Free Base) | 144620-11-1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Pharmacological Profile and Mechanism of Action
The primary pharmacological interest in this compound stems from its utility as a scaffold for compounds that modulate the activity of monoamine transporters. While comprehensive pharmacological data for the parent compound itself is not extensively published, its derivatives have been widely studied as inhibitors of DAT, SERT, and NET.
The general mechanism of action for many 3-arylpyrrolidine derivatives involves competitive inhibition of the reuptake of neurotransmitters from the synaptic cleft. By binding to the transporter proteins, these compounds block the reabsorption of dopamine, serotonin, or norepinephrine into the presynaptic neuron, thereby increasing the concentration and duration of action of these neurotransmitters in the synapse.
Caption: Mechanism of action of 3-arylpyrrolidine derivatives as monoamine reuptake inhibitors.
The specific affinity and selectivity of derivatives of 3-(4-Fluorophenyl)pyrrolidine for DAT, SERT, and NET can be modulated by the nature and stereochemistry of substituents on the pyrrolidine nitrogen and other positions of the scaffold. This "tunability" is what makes this core structure so valuable in drug discovery. For example, certain N-substituted derivatives have been shown to be potent and selective serotonin 1A receptor ligands, suggesting potential applications as anxiolytics and antidepressants.[3]
Applications in Drug Discovery and Research
This compound serves as a crucial starting material and structural motif in the development of a wide range of therapeutic agents and research tools.
-
Antidepressants and Anxiolytics: Its derivatives are extensively explored as selective serotonin reuptake inhibitors (SSRIs), norepinephrine reuptake inhibitors (NRIs), and dual serotonin-norepinephrine reuptake inhibitors (SNRIs).
-
Psychostimulant Research: The scaffold is used to develop ligands for the dopamine transporter to study the mechanisms of action of psychostimulants and to develop potential treatments for addiction.
-
Anticancer Agents: The pyrrolidine ring is a component of various compounds investigated for their anticancer properties.[3]
-
Neurological Disorders: The ability to modulate multiple neurotransmitter systems makes this scaffold relevant for research into Parkinson's disease, ADHD, and other neurological conditions.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its robust synthetic accessibility, coupled with the favorable physicochemical properties imparted by the fluorinated aryl group, has cemented its role in the development of a diverse array of CNS-active compounds. The versatility of the 3-arylpyrrolidine scaffold allows for fine-tuning of pharmacological activity, enabling the design of selective ligands for various neurotransmitter transporters and receptors. As our understanding of the complexities of CNS disorders continues to evolve, the importance of foundational scaffolds like 3-(4-Fluorophenyl)pyrrolidine in the design of next-generation therapeutics is poised to grow.
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Foreword: Charting a Course for Novel Therapeutics
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to modulate key biological pathways is paramount. This guide focuses on 3-(4-Fluorophenyl)pyrrolidine hydrochloride, a compound of significant interest due to its structural features that suggest a strong potential for therapeutic intervention, particularly within the central nervous system. The presence of a pyrrolidine scaffold, a common motif in many biologically active molecules, coupled with a fluorophenyl group, known to enhance metabolic stability and bioavailability, positions this compound as a prime candidate for detailed investigation.[1] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of its most probable therapeutic targets and a strategic framework for its preclinical evaluation.
The Scientific Imperative: Why this compound Merits Investigation
The pyrrolidine ring is a foundational structure in a multitude of natural and synthetic compounds with diverse pharmacological activities.[2] Its derivatives have been successfully developed into drugs for a wide range of diseases, from neurological disorders to cancer.[3][4] The introduction of a 4-fluorophenyl substituent is a strategic medicinal chemistry approach to enhance lipophilicity, which can facilitate passage across the blood-brain barrier, a critical attribute for centrally acting therapeutics.[1] This structural combination strongly suggests that this compound is a promising candidate for modulating CNS targets.
Primary Therapeutic Targets: The Monoamine Transporters
The most compelling evidence from structure-activity relationship (SAR) studies of analogous compounds points towards the monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as the primary therapeutic targets of this compound.[5][6] These transporters are integral membrane proteins that regulate the concentration of key neurotransmitters in the synaptic cleft, thereby playing a crucial role in mood, cognition, and behavior.[7]
The Rationale: A Trifecta of Neuromodulation
Dysregulation of dopamine, norepinephrine, and serotonin signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[8] Compounds that can modulate the activity of one or more of these transporters are therefore of significant therapeutic interest.
-
Dopamine Transporter (DAT): Inhibition of DAT increases the extracellular levels of dopamine, a neurotransmitter critical for reward, motivation, and motor control. DAT inhibitors are used in the treatment of ADHD and narcolepsy.[7]
-
Norepinephrine Transporter (NET): NET inhibitors elevate norepinephrine levels, which is involved in alertness, focus, and the regulation of mood and anxiety.
-
Serotonin Transporter (SERT): SERT reuptake inhibition is the mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[7]
The potential of this compound to act as a monoamine reuptake inhibitor, possibly with a unique selectivity profile, makes it a highly attractive candidate for the development of novel treatments for these conditions.
The Mechanism: Halting the Reuptake Cascade
Monoamine transporters function by binding to their respective neurotransmitters in the synaptic cleft and translocating them back into the presynaptic neuron, thus terminating the signal. Inhibitors of these transporters, such as the proposed action of this compound, bind to the transporter protein and block this reuptake process. This leads to an accumulation of the neurotransmitter in the synapse, enhancing and prolonging its signaling effects.
Figure 1: Proposed mechanism of action of this compound.
Structure-Activity Relationship (SAR) Insights from Analogs
While specific binding data for this compound is not yet publicly available, SAR studies on related pyrrolidine derivatives provide strong inferential evidence for its activity at monoamine transporters. For instance, studies on 3,4-disubstituted pyrrolidines have identified potent inhibitors of dopamine, serotonin, and norepinephrine reuptake.[5] Furthermore, halogen substitutions at the para position of the phenyl ring in related compound series have been shown to enhance binding affinity at DAT.[9] Specifically, the order of potency for para-substituents has been reported as Br > Cl > F ≥ H, suggesting that the 4-fluoro substitution in the compound of interest is a key determinant of its activity.[9]
Table 1: Monoamine Transporter Inhibition Data for Representative Pyrrolidine Analogs
| Compound/Analog | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| α-PVP | High Affinity | High Affinity | Low Affinity | [6] |
| MDPV | High Affinity | High Affinity | Low Affinity | [6] |
| 3,4-disubstituted pyrrolidine analog 12 | 200 | 31 | 230 | [5] |
| 3,3'-di-Cl substituted thioacetamide analog | High Selectivity for DAT | Lower Affinity | Lower Affinity | [9] |
Experimental Validation: A Roadmap for Preclinical Assessment
To definitively characterize the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. The following experimental workflows are proposed.
In Vitro Characterization: Quantifying Target Engagement
The initial step is to determine the binding affinity and functional potency of the compound at the human monoamine transporters.
This classic method quantifies the affinity of a compound for its target receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
-
Binding Assay:
-
Incubate cell membranes with a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and a range of concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes (resealed nerve terminals).[10]
Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, cortex for NET and SERT).
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the uptake reaction by rapid filtration and washing.
-
Measure the radioactivity retained by the synaptosomes.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.
-
Figure 2: In Vitro experimental workflow for characterizing this compound.
In Vivo Validation: Assessing Physiological Effects
Following in vitro characterization, in vivo studies are essential to determine the compound's effects on neurotransmitter levels in the brain and its behavioral consequences.
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12][13][14]
Protocol:
-
Surgical Implantation:
-
Surgically implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens or prefrontal cortex) of a rat or mouse under anesthesia.[11]
-
-
Microdialysis Procedure:
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate.[12]
-
Collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Determine the time course and magnitude of the changes in extracellular neurotransmitter levels induced by the compound.
-
Secondary Therapeutic Target Exploration: The MDM2-p53 Axis
While the primary focus is on monoamine transporters, the pyrrolidine scaffold is also a known privileged structure in the design of inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.[15][16][17][18] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is negatively regulated by the E3 ubiquitin ligase MDM2. Inhibition of the MDM2-p53 interaction can restore p53 function and induce apoptosis in cancer cells.[4]
Given that some pyrrolidine derivatives have shown potent anticancer activity through this mechanism, it is prudent to evaluate this compound for potential effects on this pathway, particularly in relevant cancer cell lines.[3][19][20][21]
Proposed Experimental Approach for MDM2-p53 Inhibition
-
In Vitro Proliferation Assays: Assess the anti-proliferative effects of the compound on a panel of cancer cell lines with known p53 status (wild-type and mutant).
-
MDM2-p53 Binding Assays: Utilize techniques such as fluorescence polarization or ELISA-based assays to determine if the compound can directly disrupt the interaction between MDM2 and a p53-derived peptide.
Conclusion: A Path Forward
This compound stands as a promising chemical entity with a high probability of acting as a monoamine reuptake inhibitor. Its structural characteristics, supported by the known pharmacology of related compounds, strongly suggest that the dopamine, norepinephrine, and serotonin transporters are its primary therapeutic targets. The experimental workflows detailed in this guide provide a clear and robust strategy for elucidating its precise mechanism of action, selectivity profile, and in vivo efficacy. Furthermore, the exploration of its potential as an MDM2-p53 inhibitor represents a valuable secondary line of investigation. Through rigorous preclinical evaluation, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel treatments for a range of debilitating neurological and potentially oncological disorders.
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Methodological & Application
Application Note: 3-(4-Fluorophenyl)pyrrolidine Hydrochloride in Medicinal Chemistry
Executive Summary
3-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS: 1029636-03-0) represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from the synergistic combination of the pyrrolidine ring—a rigid, sp3-rich spacer—and the 4-fluorophenyl moiety, which offers enhanced metabolic stability by blocking para-oxidation sites.
This Application Note provides a technical roadmap for incorporating this building block into high-throughput synthesis (HTS) and lead optimization campaigns. We focus on two primary derivatization pathways: Palladium-Catalyzed N-Arylation and Amide Bond Formation , providing validated protocols to ensure high fidelity in library generation.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1029636-03-0 (HCl salt); 144620-11-1 (Free base) |
| Molecular Weight | 201.67 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| Acidity (pKa) | ~9.5 (Conjugate acid of secondary amine) |
| Hygroscopicity | Moderate; store under desiccant |
Storage & Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation and carbamate formation upon exposure to atmospheric CO₂. Store the HCl salt at 2–8°C.
Safety Note: Classified as an Irritant (H315, H319, H335).[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.
Strategic Application in Drug Design
The 3-arylpyrrolidine motif is a bioisostere for 3-arylpiperidines and 3-arylazetidines, often used to modulate solubility and receptor binding affinity.
The "Fluorine Effect"
The inclusion of the fluorine atom at the para-position serves three critical functions in lead optimization:
-
Metabolic Blocking: It prevents CYP450-mediated hydroxylation at the most reactive phenyl position, extending half-life (
). -
Lipophilicity Modulation: Fluorine increases
moderately without the steric bulk of a chlorine or methyl group, facilitating blood-brain barrier (BBB) penetration in neuroactive targets. -
Conformational Bias: The electronegativity of fluorine can induce subtle electronic effects on the pyrrolidine ring pucker, potentially locking the bioactive conformation.
Validated Therapeutic Areas
-
Neuropharmacology: Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs).
-
Kinase Inhibitors: Linker motif in ATP-competitive inhibitors.
-
GPCR Ligands: Chemokine receptor antagonists (e.g., CCR5, CXCR4).
Visualizing the Synthetic Workflow
The following diagram outlines the decision logic for functionalizing 3-(4-Fluorophenyl)pyrrolidine based on the electrophilic partner.
Figure 1: Decision matrix for functionalizing the pyrrolidine nitrogen based on target class and available electrophiles.
Detailed Experimental Protocols
These protocols are optimized for the HCl salt, incorporating an in situ free-basing step to avoid the need for separate extraction.
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Coupling with aryl bromides/chlorides to form biaryl amine scaffolds. Mechanism: The secondary amine undergoes oxidative addition, coordination, and reductive elimination on the Pd center.
Reagents:
-
Aryl Bromide (1.0 equiv)
- (2 mol%)
-
XPhos or RuPhos (4 mol%)
- (Sodium tert-butoxide) (2.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Vessel Prep: Charge a reaction vial with the pyrrolidine HCl salt (1.0 equiv), Aryl Bromide (1.0 equiv), and
(2.5 equiv). Note: The excess base neutralizes the HCl and drives the catalytic cycle. -
Catalyst Addition: In a glovebox or under Argon stream, add
and XPhos. -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to amine). Seal the vial with a septum cap.
-
Reaction: Heat to 100°C for 12–16 hours.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Expert Insight:
"For electron-poor aryl halides,
can replaceto prevent side reactions, though reaction times may increase. XPhos is preferred for steric bulk; RuPhos is superior for secondary amines." [1]
Protocol B: High-Efficiency Amide Coupling (HATU Method)
Objective: Synthesis of amide libraries. Mechanism: Activation of carboxylic acid via uronium salt followed by nucleophilic attack of the pyrrolidine.
Reagents:
-
3-(4-Fluorophenyl)pyrrolidine HCl (1.0 equiv)[3]
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes at RT to form the activated ester.
-
Amine Addition: Add 3-(4-Fluorophenyl)pyrrolidine HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv). Crucial: The extra base is required to free the amine from the HCl salt.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.
-
Work-up: Dilute with EtOAc, wash with Sat.
(2x), Water (1x), and Brine (1x). -
Drying: Dry over
and concentrate.
Expert Insight:
"If the pyrrolidine HCl salt is not fully soluble in the initial mixture, pre-dissolve it in a minimal amount of DMF with the 2.0 equiv of DIPEA before adding to the activated acid mixture. This ensures immediate availability of the nucleophile." [2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Buchwald) | Catalyst poisoning or incomplete free-basing. | Ensure reagents are dry/degassed. Increase base to 3.0 equiv. Switch to BrettPhos Pd G3 precatalyst. |
| Racemization | Harsh conditions on chiral substrates. | If using a chiral version (e.g., 3R), avoid strong bases like |
| Incomplete Coupling (Amide) | Steric hindrance of the acid. | Switch coupling agent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is superior for sterically encumbered amines. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 44120983, this compound."
-
Chem-Impex International. "Product 16346: 3-(4-Fluorophenyl)pyrrolidine HCl."
Sources
Application Notes and Protocols for 3-(4-Fluorophenyl)pyrrolidine Hydrochloride in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the 3-Phenylpyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high affinity and selectivity for complex biological targets such as neurotransmitter transporters.[1] When substituted with a phenyl group at the 3-position, the resulting 3-phenylpyrrolidine motif becomes a cornerstone for a vast class of centrally active agents, particularly those targeting the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2]
This document focuses on a specific analog, 3-(4-Fluorophenyl)pyrrolidine hydrochloride. The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in drug design to enhance metabolic stability and modulate electronic properties, which can significantly influence binding affinity and selectivity.[3] While 3-(4-Fluorophenyl)pyrrolidine itself is often a key intermediate in the synthesis of more complex molecules, its own neuropharmacological profile is of significant interest for understanding the fundamental structure-activity relationships (SAR) that govern ligand-transporter interactions.[2][3]
These application notes will provide a detailed guide for researchers to characterize the neuropharmacological properties of this compound, from initial in vitro binding assays to in vivo functional assessments. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step.
Predicted Mechanism of Action: A Focus on Monoamine Transporters
Based on extensive structure-activity relationship studies of related 3-phenylpyrrolidine and tropane analogs, it is hypothesized that this compound acts as a monoamine reuptake inhibitor.[4][5] Compounds with this core structure are known to bind to the central substrate-binding site of DAT, SERT, and/or NET, thereby blocking the reuptake of their respective neurotransmitters from the synaptic cleft and prolonging their action.
The primary mechanism involves the inhibition of monoamine transporters, which are responsible for clearing dopamine, norepinephrine, and serotonin from the synapse. By blocking these transporters, this compound is expected to increase the extracellular concentrations of these neurotransmitters, leading to enhanced dopaminergic, noradrenergic, and/or serotonergic signaling. The specific selectivity profile (i.e., its relative affinity for DAT, NET, and SERT) will determine its ultimate neuropharmacological and behavioral effects. For instance, high affinity for DAT is typically associated with psychostimulant properties.[6]
Caption: Inhibition of Dopamine Transporter (DAT) by 3-(4-Fluorophenyl)pyrrolidine HCl.
Application 1: In Vitro Profiling of Monoamine Transporter Affinity
Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Rationale: A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7] This experiment is crucial for establishing the primary molecular targets of the compound and its selectivity profile. By competing with a known high-affinity radioligand, we can determine the concentration of the test compound required to occupy 50% of the transporters (IC50), which can then be converted to the inhibition constant (Ki). This initial screening provides the fundamental data needed to guide all further in vivo experiments.
Quantitative Data for Structurally Related Compounds
| Compound | Transporter | Ki (nM) | Reference |
| Benztropine Analogs | DAT | 12 - 50 | [5] |
| Benztropine Analogs | NET | 259 - 5120 | [8] |
| Benztropine Analogs | SERT | 451 - 2980 | [8] |
| Cocaine | DAT | ~300 - 500 | [9] |
| Cocaine | SERT | ~300 - 500 | [9] |
Detailed Protocol: Radioligand Competition Binding Assay
This protocol is adapted for determining binding affinity at DAT, but can be readily modified for SERT and NET by selecting the appropriate tissue, radioligand, and non-specific binding definer.[10]
Materials:
-
Tissue Preparation: Rat striatal tissue (rich in DAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[4]
-
Test Compound: this compound, prepared in a dilution series.
-
Non-specific Binding Definer: 10 µM Cocaine or GBR 12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Workflow Diagram:
Caption: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the cell membranes, is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific definer (e.g., 10 µM cocaine), and 100 µL of membrane suspension.
-
Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the reactions for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application 2: In Vivo Assessment of Neurotransmitter Dynamics
Objective: To measure the effect of systemic administration of this compound on extracellular dopamine levels in the rat striatum.
Rationale: In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in freely moving animals.[11] This provides a direct measure of the functional consequences of monoamine transporter inhibition.[11] An increase in extracellular dopamine following drug administration would provide strong evidence that the compound is acting as a DAT inhibitor in vivo.
Detailed Protocol: In Vivo Microdialysis in the Rat Striatum
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Syringe pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
HPLC system with electrochemical detection (HPLC-ED), optimized for dopamine analysis.[12]
-
This compound for intraperitoneal (i.p.) injection.
Workflow Diagram:
Caption: Workflow for In Vivo Microdialysis Experiment.
Step-by-Step Methodology:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe inlet to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for at least 60-90 minutes. Then, begin collecting dialysate samples into vials every 20 minutes. Collect at least three stable baseline samples.
-
Drug Administration: Inject the rat with either vehicle (e.g., saline) or a predetermined dose of this compound (i.p.).
-
Post-Injection Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours following the injection.
-
Neurochemical Analysis: Immediately analyze the dopamine concentration in each sample using an HPLC-ED system.
-
Data Analysis: Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration. Compare the time course of dopamine changes between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Application 3: Behavioral Phenotyping
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Rationale: Inhibition of dopamine and/or norepinephrine reuptake often leads to an increase in locomotor activity.[13] The open field test is a standard method to quantify this psychostimulant effect.[14][15] This assay provides a behavioral correlate to the neurochemical changes observed with microdialysis and helps to classify the compound's functional profile.
Detailed Protocol: Locomotor Activity Assessment
Materials:
-
Adult male mice (e.g., C57BL/6) or rats.
-
Locomotor activity chambers equipped with infrared photobeams.[16]
-
This compound for i.p. injection.
Workflow Diagram:
Caption: Workflow for Locomotor Activity Assessment.
Step-by-Step Methodology:
-
Habituation: For several days prior to testing, handle the animals and administer saline injections to acclimate them to the experimental procedures. On the day before the test, place each animal in a locomotor activity chamber for 30-60 minutes to habituate them to the novel environment.
-
Drug Administration: On the test day, administer a specific dose of this compound or vehicle via i.p. injection.
-
Testing: Immediately after the injection, place the animal in the center of the locomotor activity chamber.
-
Data Recording: Record locomotor activity continuously for 60 to 120 minutes. Key parameters include total distance traveled, horizontal activity (ambulation), and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity over the entire session between different dose groups and the vehicle control group using one-way ANOVA followed by post-hoc tests.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial neuropharmacological characterization of this compound. By systematically determining its in vitro binding profile, its in vivo effects on neurotransmitter levels, and its behavioral consequences, researchers can build a complete picture of its mechanism of action. Based on its structural similarity to known monoamine reuptake inhibitors, it is anticipated that this compound will exhibit activity primarily at DAT and/or NET. The results from these foundational assays will be critical in guiding further research, including more complex behavioral models (e.g., drug discrimination, self-administration) and studies to explore its therapeutic potential or abuse liability.
References
- Persistent binding at dopamine transporters determines sustained psychostimulant effects. (2023). Science, 379(6633), 724-730.
- Structure-Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. (2004). Journal of Medicinal Chemistry, 47(10), 2557-2568.
- Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. (2018).
- Discovery and Development of Monoamine Transporter Ligands. (2018). Current Topics in Behavioral Neurosciences, 39, 111-141.
- Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. (2009). Psychopharmacology, 203(3), 475-485.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 663.
- Overview of Monoamine Transporters. (2015). Current Protocols in Pharmacology, 70, 12.16.1-12.16.18.
-
3-(4-Fluorophenyl)pyrrolidine. Chem-Impex. Retrieved from [Link]
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2020). Frontiers in Chemistry, 8, 603.
- In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. (2016). Analytical Chemistry, 88(12), 6249-6256.
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2018). Neuromethods, 139, 1-26.
- Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. (2004). Journal of Medicinal Chemistry, 47(10), 2557-2568.
- Locomotor Activity Test SOP. Portland VA Medical Center.
- In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1234567.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). Expert Opinion on Drug Discovery, 6(1), 65-80.
- Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience, 11(20), 3413-3428.
- Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare.
- Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. (2005). Analytical Chemistry, 77(20), 6564-6570.
- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(4), 34.
- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010).
- 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2824-2827.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14.
- Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. (2008). Journal of Neurochemistry, 105(2), 432-448.
- Locomotor Activity/Open Field Test. UCSF IACUC.
- (3S)-3-((4-fluorophenyl)sulfinyl)pyrrolidine hydrochloride. ChemScene.
- Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. (2008). Behavioural Brain Research, 193(2), 237-242.
- Radioligand Binding Assay Protocol. Gifford Bioscience.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
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- 16. Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Foreword: A Strategic Approach to Method Development
In the landscape of pharmaceutical analysis, the robust quantification of an active pharmaceutical ingredient (API) or intermediate is paramount. This document provides a detailed guide for the development and validation of analytical methods for 3-(4-Fluorophenyl)pyrrolidine hydrochloride, a key building block in modern medicinal chemistry. Our approach transcends a simple recitation of protocols; it delves into the rationale behind methodological choices, ensuring that the developed methods are not only accurate and precise but also fit for their intended purpose. The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, providing a framework for developing self-validating analytical systems.[1][2][3][4]
Analyte Overview: this compound
3-(4-Fluorophenyl)pyrrolidine is a chiral molecule, and its hydrochloride salt is a common form for handling and formulation. The presence of a fluorophenyl group provides a strong chromophore, making it amenable to UV-based detection methods. The pyrrolidine ring and the secondary amine functionality influence its polarity and potential for chromatographic separation. The chirality of the molecule necessitates consideration of enantioselective analytical methods, as the pharmacological activity of enantiomers can differ significantly.[5][6]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[7] A well-developed HPLC method can serve the dual purpose of assaying the main component and quantifying process-related impurities.[8]
Rationale for Method Development
The primary objective is to achieve a symmetric peak shape for the analyte, baseline separation from any potential impurities, and a runtime that is practical for routine analysis. A reversed-phase HPLC method is the logical starting point due to the moderate polarity of the analyte.
-
Column Selection: A C18 column is a versatile and robust choice for the initial method development. The end-capping of the stationary phase is a critical consideration to minimize peak tailing of the basic pyrrolidine moiety.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography. The buffer is essential to control the ionization state of the secondary amine, thereby ensuring consistent retention and peak shape. A pH of around 2-3 is often chosen for the analysis of basic compounds to ensure they are fully protonated. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.
-
Detection: The fluorophenyl group is expected to have a UV absorbance maximum. A photodiode array (PDA) detector is invaluable during method development to determine the optimal wavelength for detection and to assess peak purity.[9]
Experimental Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development and validation.
Detailed HPLC Protocol (Proposed Starting Conditions)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (to be optimized using PDA scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in and dilute to 100 mL with a 50:50 mixture of Mobile Phase A and B to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The developed method must be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[1][2][3][4]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak should be free from interference from the matrix and any known impurities. Peak purity index should be > 0.999. | Ensures the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of the target concentration). | Demonstrates a proportional relationship between concentration and detector response.[10][11] |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear. | Defines the operational limits of the method. |
| Accuracy | % Recovery should be within 98.0% to 102.0% for the assay.[12] | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[10] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Indicates the reliability of the method during normal usage. |
Chiral HPLC for Enantiomeric Purity
As 3-(4-Fluorophenyl)pyrrolidine is a chiral compound, determining its enantiomeric purity is crucial. Chiral HPLC is the preferred method for this purpose.[13][14]
Rationale for Chiral Method Development
The goal is to achieve baseline separation of the two enantiomers. This is typically accomplished using a chiral stationary phase (CSP).
-
Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and successful for a wide range of chiral separations.
-
Mobile Phase: Normal-phase chromatography (e.g., using hexane and an alcohol modifier like isopropanol or ethanol) often provides better enantioselectivity on polysaccharide-based CSPs.
Detailed Chiral HPLC Protocol (Proposed Starting Conditions)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H or equivalent (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine (to improve peak shape for the basic analyte)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in and dilute to 100 mL with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Alternative Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15] It can be used for the quantification of 3-(4-Fluorophenyl)pyrrolidine (as the free base) and to identify any volatile process impurities.
Rationale for GC-MS Method Development
The analyte needs to be sufficiently volatile and thermally stable for GC analysis. The hydrochloride salt is non-volatile, so the analysis should be performed on the free base. This can be achieved by a simple liquid-liquid extraction following basification of the sample.
-
Sample Preparation: A key step is the conversion of the hydrochloride salt to the free base, which is more volatile.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for this type of analyte.
-
Mass Spectrometry Detection: Mass spectrometry provides high selectivity and allows for structural elucidation of unknown peaks based on their fragmentation patterns.[16][17][18]
Experimental Workflow for GC-MS Method Development
Caption: A systematic workflow for GC-MS method development and validation.
Detailed GC-MS Protocol (Proposed Starting Conditions)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Dissolve a known amount of the sample in deionized water.
-
Adjust the pH to >10 with 1 M sodium hydroxide.
-
Extract with an equal volume of ethyl acetate.
-
Inject the organic layer into the GC-MS.
UV-Vis Spectrophotometry for Rapid In-Process Checks
For a simple and rapid estimation of concentration, particularly for in-process control where high accuracy is not the primary requirement, UV-Vis spectrophotometry can be employed.[10][19][20][21]
Rationale and Protocol
This method relies on the inherent UV absorbance of the fluorophenyl group.
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water) and scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[9]
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard at the λmax.
-
Plot and Analyze: Plot a graph of absorbance versus concentration. The relationship should be linear and follow Beer's Law.
-
Quantify Unknowns: Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
This method is fast and cost-effective but lacks the specificity of chromatographic methods.
Concluding Remarks
The analytical methods detailed in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, from high-resolution impurity profiling by HPLC to rapid in-process checks by UV-Vis spectrophotometry. It is imperative that any method chosen is subjected to a thorough validation to demonstrate its fitness for purpose, ensuring data of the highest quality and integrity in a research and drug development setting.[22]
References
- ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- PubMed. (2015, March 3). Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution.
- Research and Reviews. Spectrofluorometric and UV Spectrophotometric Methods for the Determination of Flurbiprofen in Pharmaceutical Preparations.
- Journal of Chemical and Pharmaceutical Research. (2014). Liquid chromatographic method for the determination of triprolidine.
- Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
- bepls. Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (2025, August 6). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Agilent. (2017, January 16). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS.
- PMC. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
- Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry.
- Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- National Institute of Standards and Technology. Pyrrolidine - the NIST WebBook.
- Springer. (2021, January 21). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combi.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- ResearchGate. (2025, August 7). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos.
- AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- (2022, February 19). Validation of three analytical methods for quantification of acetaminophen by UV spectrophotometry.
- Organic Chemistry Portal. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A.
- (2021). UV–VISIBLE SPECTROPHOTOMETRIC DETERMINATION OF CHLORPROMAZINE HYDROCHLORIDE FROM PHARMACEUTICALS USING PLATINUM (IV) CHLORIDE.
- (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
- White Rose Research Online. Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid‐liquid extraction.
- ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones | Request PDF.
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- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A [organic-chemistry.org]
- 7. bepls.com [bepls.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. jocpr.com [jocpr.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. biolmolchem.com [biolmolchem.com]
- 16. researchgate.net [researchgate.net]
- 17. annexpublishers.com [annexpublishers.com]
- 18. scispace.com [scispace.com]
- 19. d-nb.info [d-nb.info]
- 20. scielo.isciii.es [scielo.isciii.es]
- 21. chem.uaic.ro [chem.uaic.ro]
- 22. demarcheiso17025.com [demarcheiso17025.com]
A Robust, Validated HPLC Method for Purity Analysis of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of related substances for 3-(4-Fluorophenyl)pyrrolidine hydrochloride. The compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Ensuring its purity is critical for the safety and efficacy of the final drug product. This method utilizes reversed-phase chromatography with gradient elution and UV detection, providing excellent selectivity and sensitivity for the main component and potential process-related impurities. The described protocol is suitable for quality control and drug development environments.
Introduction
This compound is a heterocyclic building block whose structural motif is integral to numerous compounds under investigation in neuropharmacology and other therapeutic areas.[1] The purity of such intermediates is a critical quality attribute that directly impacts the impurity profile of the final API. A well-developed analytical method is therefore essential to monitor and control process-related impurities and degradation products.
High-performance liquid chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] The challenge in analyzing basic compounds like 3-(4-Fluorophenyl)pyrrolidine lies in controlling peak shape, as secondary interactions between the amine functional group and residual silanols on the silica-based stationary phase can lead to significant tailing.[3][4] This method overcomes this challenge through careful selection of the column and mobile phase pH.
This document provides a comprehensive guide to the method, including the scientific rationale for the selected parameters, a detailed experimental protocol, and system suitability criteria to ensure consistent performance, in alignment with principles outlined in regulatory guidelines such as ICH Q2(R1).[5][6]
Scientific Rationale for Method Development
The successful development of this HPLC method was based on the physicochemical properties of this compound.
-
Analyte Structure: The molecule contains a moderately polar pyrrolidine ring and a more nonpolar fluorophenyl group. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC.[7]
-
Control of Analyte Ionization: The pyrrolidine moiety contains a secondary amine, which is basic. To ensure consistent retention and excellent peak shape, it is crucial to maintain the amine in a single, protonated state. By setting the mobile phase pH to approximately 2.5-3.5, well below the pKa of the amine, the analyte carries a positive charge and exhibits predictable chromatographic behavior.[8][9] This acidic environment also suppresses the ionization of residual silanols on the stationary phase, minimizing undesirable secondary interactions.[4]
-
Chromophore for UV Detection: The 4-fluorophenyl group provides a strong chromophore, allowing for sensitive detection using a standard UV detector. Wavelengths around 220-230 nm are suitable for detecting this aromatic system.[10][11]
-
Stationary Phase Selection: A C18 (octadecyl) column is the most common and versatile reversed-phase packing, offering sufficient hydrophobicity to retain the analyte and separate it from more polar or less retained impurities.[8][12][13] A high-purity silica with end-capping is chosen to further reduce peak tailing.
-
Gradient Elution: To ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable runtime, a gradient elution strategy is employed. This involves starting with a high percentage of aqueous mobile phase and gradually increasing the proportion of organic solvent (acetonitrile).
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (85%, Analytical grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
This compound Reference Standard
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (80:20 v/v) |
Detailed Protocols
Protocol 1: Mobile Phase and Solution Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 2.8 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter and degas.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile. Filter and degas before use.
-
-
Diluent Preparation:
-
Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.
-
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the Diluent.
-
-
Sample Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Sonicate to ensure complete dissolution.
-
Protocol 2: HPLC System Operation and Analysis Sequence
-
System Equilibration:
-
Purge the HPLC system with both mobile phases.
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Analysis:
-
Inject the Diluent (as a blank) once to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms.
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability and Method Performance
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. The acceptance criteria are established to demonstrate that the chromatographic system is performing adequately.[16][17]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and repeatability of the autosampler and detector. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates the stability and precision of the pump and mobile phase delivery. |
Visualizations
Method Development Logic
The following diagram illustrates the decision-making process during the development of this analytical method, linking the analyte's properties to the final chromatographic conditions.
Caption: Logic flow for HPLC method development.
General Analytical Workflow
This diagram outlines the complete workflow from sample receipt to final data reporting.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. agilent.com [agilent.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. ptfarm.pl [ptfarm.pl]
- 14. scribd.com [scribd.com]
- 15. usp.org [usp.org]
- 16. usp.org [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: Chiral Separation of 3-(4-Fluorophenyl)pyrrolidine Enantiomers
Part 1: Executive Summary & Strategic Overview
The Challenge
3-(4-Fluorophenyl)pyrrolidine represents a critical scaffold in medicinal chemistry, serving as a building block for monoamine reuptake inhibitors, kinase inhibitors, and GPCR ligands. The separation of its enantiomers is chemically challenging due to two factors:
-
Basicity: The secondary amine (
) interacts strongly with residual silanol groups on silica-based stationary phases, leading to severe peak tailing. -
Structural Subtlety: Unlike 2-substituted pyrrolidines, the chiral center at the 3-position is further removed from the nitrogen atom, potentially reducing the steric influence required for chiral recognition by the stationary phase selector.
The Solution: Orthogonal Screening
This guide prioritizes Supercritical Fluid Chromatography (SFC) as the primary method due to its speed and solvent efficiency, with Normal Phase HPLC (NP-HPLC) as the robust alternative. Both methods utilize Polysaccharide-based Chiral Stationary Phases (CSPs) which have proven highest selectivity for phenyl-pyrrolidine analogs.
Decision Matrix (Workflow)
The following decision tree outlines the logical flow for method development, ensuring resource efficiency.
Figure 1: Strategic workflow for chiral method development of basic amine scaffolds.
Part 2: Primary Protocol – Supercritical Fluid Chromatography (SFC)[1][2][3]
SFC is the modern gold standard for separating basic amines. The carbon dioxide mobile phase is slightly acidic, which can help solubilize the amine, but a basic additive is strictly required to suppress ionization and ensure proper interaction with the chiral selector.
Materials & Equipment
-
System: Agilent 1260 Infinity II SFC or Waters UPC².
-
Detector: PDA (Photodiode Array) set to 210 nm, 254 nm, and 280 nm.
-
Columns (Screening Set):
-
Column A: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized, highly robust.
-
Column B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Column C: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
-
Solvents: CO₂ (SFC Grade), Methanol (LC-MS grade), Diethylamine (DEA) or Isopropylamine (IPAm).
Screening Conditions
Objective: Identify the stationary phase with the highest selectivity (
| Parameter | Setting | Notes |
| Flow Rate | 3.0 mL/min | Standard for 4.6mm ID columns. |
| Back Pressure | 120 - 150 bar | Higher density improves solubility. |
| Temperature | 35°C | Start low to maximize enantiorecognition. |
| Co-Solvent | Methanol + 0.2% DEA | Critical: DEA suppresses peak tailing. |
| Gradient | 5% to 50% Co-Solvent over 5 mins | Fast scouting gradient. |
Optimization Strategy
Once a "hit" (partial separation) is found (typically on Chiralpak IG or OD-H for this scaffold):
-
Isocratic Mode: Switch to isocratic elution (e.g., 15-20% Co-solvent) to flatten the baseline and improve resolution (
). -
Additive Tuning: If peaks are broad, increase DEA to 0.4%. If peaks are sharp but overlapping, switch the basic modifier to Isopropylamine (IPAm) to alter the steric environment of the salt bridge.
-
Stacking: For preparative scale, ensure the cycle time allows for "stacked injections" (injecting the next sample before the previous one finishes) to maximize throughput.
Part 3: Secondary Protocol – Normal Phase HPLC
If SFC is unavailable, Normal Phase HPLC is the robust alternative. Immobilized columns (IA, IB, IC, IG) are strongly recommended over coated columns (AD, OD) because they allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are excellent for solubilizing aryl-pyrrolidines.
Materials
-
Columns: Chiralpak IA, Chiralpak IC (Immobilized are preferred for solvent flexibility).
-
Mobile Phase A: n-Hexane or n-Heptane.
-
Mobile Phase B: Ethanol or Isopropanol (IPA).
-
Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA) only if analyzing a salt form, but DEA is preferred for the free base.
Standard Protocol (Isocratic)
Method A: The "Universal" Amine Mix
-
Mobile Phase: n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v).[1]
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).
-
Temp: 25°C.
Method B: The "Solubility Enhancer" (Immobilized Columns Only)
-
Mobile Phase: n-Hexane / DCM / EtOH / DEA (85 : 10 : 5 : 0.1).
-
Rationale: DCM prevents precipitation of the sample inside the column and often alters the helical structure of the amylose polymer slightly, revealing different chiral pockets.
Part 4: Mechanism & Troubleshooting
The Role of the Basic Modifier
For 3-(4-fluorophenyl)pyrrolidine, the secondary amine is a strong base. Without an additive, the protonated amine (
-
Symptom: Shark-fin peaks, extreme tailing (
), and retention time shifting. -
Fix: 0.1% Diethylamine (DEA) competes for these silanol sites, masking them and allowing the analyte to interact solely with the chiral selector (H-bonding and
interactions).
Elution Order & Absolute Configuration
While elution order cannot be predicted with 100% certainty without a standard, literature on 3-phenylpyrrolidines suggests:
-
On Amylose columns (AD/IA), the (S)-enantiomer often elutes first.
-
On Cellulose columns (OD/IC), the elution order may reverse.
-
Validation: Use a polarimeter or Circular Dichroism (CD) detector inline. The 3-(4-fluorophenyl) moiety will show distinct Cotton effects (210-230 nm).
Fallback: Derivatization
If direct separation fails (rare for this molecule), derivatize the nitrogen with Boc-anhydride or Cbz-Cl .
-
Why? This removes the basicity and adds a carbonyl group, providing a new "handle" for hydrogen bonding with the chiral stationary phase.
-
Procedure: React 10 mg sample with 1.1 eq Boc₂O in DCM/TEA for 30 mins. Analyze the resulting carbamate. Separation of N-Boc-3-phenylpyrrolidines is generally trivial on Chiralpak AD-H.
Part 5: References & Authority[6]
-
Chiral Separation of Pyrrolidine Derivatives (General):
-
Source: Benchchem Application Guide.
-
Relevance: Establishes Chiralcel OD-H and AD-H as primary columns for pyrrolidine-3-carboxylic acid derivatives.
-
URL:
-
-
SFC vs. HPLC for Basic Amines:
-
Source: Chromatography Today (Novartis Case Study).
-
Relevance: Validates SFC as 3-4x faster than HPLC for achiral and chiral purification of pharmaceutical amines.
-
URL:
-
-
Immobilized Polysaccharide Columns (Chiralpak IA/IC/IG):
-
Source: Daicel Chiral Technologies / European Pharmaceutical Review.
-
Relevance: Highlights the use of Chiralpak IG (chlorinated amylose) for biologically active amines and the importance of basic additives.
-
URL:
-
-
Mechanistic Insight (Brush-Type vs. Polysaccharide):
-
Source: MDPI Molecules.
-
Relevance: Discusses the interaction mechanisms (steric hindrance of phenyl group) in 3-substituted pyrrolidines.
-
URL:
-
-
Synthesis and Handling of 3-Fluoropyrrolidines:
-
Source: NIH / PubMed (Gouverneur et al.).
-
Relevance: Provides context on the synthesis and stability of fluorinated pyrrolidine scaffolds.
-
URL:
-
Disclaimer: This application note is for research purposes. Users should always consult Safety Data Sheets (SDS) for 3-(4-fluorophenyl)pyrrolidine and all solvents (especially DEA and Methanol) before handling.
Sources
Application Notes & Protocols: A Scalable Synthesis of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique three-dimensional structure allows it to effectively mimic peptide turns and interact with biological targets with high affinity and specificity. The introduction of an aryl group, particularly a fluorinated phenyl moiety at the 3-position, creates the 3-(4-Fluorophenyl)pyrrolidine structure. This key intermediate is extensively used in the development of therapeutics targeting the central nervous system, including agents for neurological disorders.[4] The fluorine atom often enhances metabolic stability, binding affinity, and membrane permeability, making this a highly desirable building block in drug discovery.
The transition from bench-scale synthesis to pilot-plant or manufacturing scale introduces significant challenges, including cost-effectiveness, safety, and process robustness. This document provides a detailed, scalable synthetic route to 3-(4-Fluorophenyl)pyrrolidine hydrochloride, focusing on practical considerations and justifications for procedural choices to ensure reproducibility and high purity.
Strategic Overview of the Synthetic Pathway
For a synthesis to be considered scalable, it must prioritize cost-effective starting materials, avoid cryogenic temperatures and hazardous reagents where possible, and minimize chromatographical purifications in favor of crystallization. The selected four-step pathway proceeds from commercially available reagents through a robust lactam intermediate, which is then reduced and converted to the final hydrochloride salt.
This strategy is anchored in well-understood, high-yielding chemical transformations that are amenable to large-scale chemical reactors. The key intermediate, 3-(4-Fluorophenyl)pyrrolidin-2-one , provides a stable, crystalline solid that can be purified to a high degree before the final reduction step, ensuring the purity of the final active pharmaceutical ingredient (API) starting material.
Caption: Figure 1: Overall Synthetic Workflow.
Detailed Synthesis Protocols
Step 1: Synthesis of 3-(4-Fluorophenyl)pyrrolidin-2-one (Lactam Intermediate)
This initial phase involves a three-reaction sequence that is often "telescoped" or performed consecutively in a single reactor to maximize throughput. The sequence consists of a Knoevenagel condensation, a Michael addition, and a final reductive cyclization.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 1.00 kg |
| Nitroethane | 75.07 | 1.2 | 0.73 kg |
| Diethyl Malonate | 160.17 | 1.1 | 1.41 kg |
| Ammonium Acetate | 77.08 | 2.5 | 1.55 kg |
| Raney Nickel (slurry) | - | ~5% w/w | ~0.25 kg |
| Ethanol (200 proof) | 46.07 | - | 10.0 L |
| Acetic Acid, Glacial | 60.05 | - | 5.0 L |
Protocol:
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with ethanol (10.0 L) and ammonium acetate (1.55 kg). Stir until the solids are fully dissolved.
-
Knoevenagel/Michael Reaction: To the stirred solution, add 4-fluorobenzaldehyde (1.00 kg), diethyl malonate (1.41 kg), and nitroethane (0.73 kg).
-
Rationale: This one-pot approach combines the initial condensation and subsequent Michael addition. Ammonium acetate serves as a versatile catalyst for both steps.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours. Monitor the reaction progress via HPLC for the disappearance of the 4-fluorobenzaldehyde.
-
Reductive Cyclization: Cool the reactor to 40°C. Carefully add a slurry of Raney Nickel (~0.25 kg) in ethanol.
-
CAUTION: Raney Nickel is pyrophoric and must be handled under a wet solvent blanket. Ensure an inert (N₂) atmosphere in the reactor.
-
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 50-60 psi. Heat the mixture to 50°C. The reaction is exothermic; careful temperature control is required. Maintain under H₂ pressure until uptake ceases (typically 8-12 hours).
-
Rationale: The Raney Nickel catalyzes the reduction of the nitro group to an amine, which spontaneously cyclizes to form the stable lactam ring.
-
-
Work-up and Isolation: Cool the reactor to ambient temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
CAUTION: The Celite® pad with Raney Nickel must be kept wet with water at all times to prevent ignition upon exposure to air.
-
-
Crystallization: Concentrate the filtrate under reduced pressure to approximately 25% of its original volume. The product will begin to crystallize. Cool the slurry to 0-5°C and hold for 4 hours.
-
Drying: Collect the solid product by filtration, wash with cold ethanol (2 x 1 L), and dry under vacuum at 50°C to a constant weight.
-
Expected Yield: 1.0-1.2 kg (67-80% over 3 steps).
-
Quality Control: Purity should be ≥98% by HPLC.
-
Step 2: Reduction of 3-(4-Fluorophenyl)pyrrolidin-2-one to 3-(4-Fluorophenyl)pyrrolidine
The reduction of the amide (lactam) to the amine is a critical, high-energy step requiring a potent reducing agent. Borane-tetrahydrofuran complex is chosen for its high selectivity and manageable reactivity on a large scale compared to alternatives like lithium aluminum hydride (LAH).
Caption: Figure 2: Simplified Lactam Reduction.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
| 3-(4-Fluorophenyl)pyrrolidin-2-one | 179.19 | 1.0 | 1.00 kg |
| Borane-THF complex (1M) | - | 2.5 | 13.9 L |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 10.0 L |
| Methanol (MeOH) | 32.04 | - | 5.0 L |
| Hydrochloric Acid (6M) | 36.46 | - | ~8.0 L |
Protocol:
-
Reactor Setup: Under a nitrogen atmosphere, charge a 50 L reactor with 3-(4-Fluorophenyl)pyrrolidin-2-one (1.00 kg) and anhydrous THF (10.0 L). Stir to dissolve.
-
Addition of Reducing Agent: Cool the solution to 0-5°C. Slowly add the 1M borane-THF complex (13.9 L) via an addition funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
Rationale: Slow addition is critical to control the initial exotherm and prevent runaway reactions.
-
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor by TLC or HPLC until the starting lactam is consumed.
-
Quenching: Cool the reactor to 0-5°C. Very slowly and carefully, add methanol (5.0 L) dropwise to quench the excess borane.
-
CAUTION: This is a highly exothermic step that generates hydrogen gas. Ensure adequate cooling and ventilation.
-
-
Hydrolysis: Once the gas evolution has ceased, slowly add 6M hydrochloric acid (~8.0 L) while maintaining the temperature below 20°C. Stir for 1 hour.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and methanol.
-
Work-up: Add water (10 L) and basify the aqueous solution to pH >12 by the slow addition of 50% NaOH solution, keeping the temperature below 25°C.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) (3 x 5 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
-
Expected Yield: 0.85-0.92 kg (92-99%).
-
Step 3: Formation of this compound
The final step is the formation of the hydrochloride salt, which converts the oily free base into a stable, crystalline, and easily handled solid.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity |
| 3-(4-Fluorophenyl)pyrrolidine | 165.21 | 1.0 | 0.90 kg |
| Isopropanol (IPA) | 60.10 | - | 9.0 L |
| HCl in Isopropanol (~5-6M) | 36.46 | 1.05 | As needed |
Protocol:
-
Dissolution: Dissolve the crude 3-(4-Fluorophenyl)pyrrolidine oil (0.90 kg) in isopropanol (9.0 L) in a clean reactor.
-
Salt Formation: Cool the solution to 10-15°C. Slowly add the solution of HCl in isopropanol until the pH of the mixture reaches 1-2 (as measured on a wet pH strip).
-
Rationale: Using HCl dissolved in the crystallization solvent provides better control and avoids introducing water, which can hinder crystallization. The slight excess of HCl ensures complete conversion to the salt.
-
-
Crystallization: The hydrochloride salt will precipitate. Stir the resulting slurry at 10-15°C for 1 hour, then cool to 0-5°C and hold for an additional 3 hours to maximize crystal growth.
-
Isolation and Drying: Collect the white solid by filtration. Wash the filter cake with cold isopropanol (2 x 1 L). Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 0.95-1.05 kg (87-96%).
-
Final Quality: Purity ≥99.5% by HPLC, with a sharp melting point.
-
Safety and Handling Precautions
Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, a face shield, and a flame-retardant lab coat.[5]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained reactor system.[6]
-
Flammable Solvents: THF, ethanol, and isopropanol are flammable. All heating should be done using oil baths or reactor jackets, and all sources of ignition must be eliminated.[7]
-
Pyrophoric Reagents: Raney Nickel is pyrophoric when dry. It must be stored and handled as a slurry under water or a suitable solvent.[8] Spent catalyst must be quenched carefully.
-
Corrosive Materials: Handle hydrochloric acid and sodium hydroxide with extreme care, as they are highly corrosive.
-
Exothermic Reactions: The hydrogenation, borane reduction, and quenching steps are highly exothermic. Maintain strict temperature control and ensure emergency cooling capabilities are available.
References
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at: [Link]
- Preparation method of pyrrolidine.Google Patents (CN101948448A).
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. Available at: [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PMC. Available at: [Link]
- Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.Google Patents (US8350045B2).
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
HAZARD SUMMARY: PYRROLIDINE. NJ.gov. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. Available at: [Link]
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. Available at: [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.Google Patents (WO2007024113A1).
-
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. IOPscience. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. ACS Publications. Available at: [Link]
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- 8. carlroth.com [carlroth.com]
Application Notes & Protocols: Strategic Use of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride in Diversity-Oriented Library Synthesis
Abstract
The 3-(4-fluorophenyl)pyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, conferring advantageous physicochemical properties to drug candidates.[1][2] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the saturated, three-dimensional pyrrolidine ring offers improved spatial complexity compared to flat aromatic systems.[1][3][4] This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-(4-fluorophenyl)pyrrolidine hydrochloride as a versatile building block for the synthesis of compound libraries. We will explore core synthetic transformations, including amide bond formation, reductive amination, and N-arylation, presenting detailed, field-tested protocols and the scientific rationale behind key experimental choices.
Introduction: The Strategic Value of the 3-(4-Fluorophenyl)pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of many biologically active compounds and natural products.[4] When substituted with a 4-fluorophenyl group at the 3-position, it becomes a particularly valuable building block for several reasons:
-
Vectorial Exit Point: The secondary amine of the pyrrolidine serves as a primary point for diversification, allowing for the straightforward introduction of a wide array of substituents to explore the surrounding chemical space of a biological target.
-
Enhanced Pharmacokinetics: The fluorine atom is a well-established bioisostere for hydrogen but possesses unique electronic properties. Its presence can block sites of metabolism, leading to an improved pharmacokinetic profile, and can modulate the pKa of nearby functional groups.
-
Three-Dimensionality (3D): The non-planar nature of the pyrrolidine ring is critical for disrupting the "flatland" of traditional aromatic-based drug discovery, often leading to higher binding affinities and improved selectivity through better shape complementarity with protein binding sites.
-
Proven Bioactivity: Derivatives of N-aryl and N-alkyl pyrrolidines have demonstrated a wide range of biological activities, including anti-cancer, anti-Alzheimer's, and analgesic effects, making this a fertile scaffold for new therapeutic discoveries.[5][6]
This guide focuses on leveraging these features in a high-throughput or parallel synthesis context to rapidly generate diverse libraries of novel chemical entities.
Critical First Step: Liberation of the Free Amine
3-(4-Fluorophenyl)pyrrolidine is typically supplied as a hydrochloride salt for improved stability and handling. The protonated amine is not nucleophilic and will not participate in the desired reactions. Therefore, the initial step in any protocol is the in situ liberation of the free secondary amine using a suitable base.
Protocol 2.1: Free-Basing of this compound
-
Rationale: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is commonly used. It is strong enough to deprotonate the ammonium salt but generally does not interfere with subsequent coupling reactions. The stoichiometry is critical; at least one equivalent of base is required to neutralize the hydrochloride salt, with a slight excess often used to drive the equilibrium.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or THF), add the base (e.g., DIPEA, 1.1 - 1.5 eq) at room temperature.
-
Stir the mixture for 15-30 minutes before adding other reagents.
-
The formation of a salt byproduct (e.g., DIPEA·HCl) is expected. In many cases, this does not need to be removed prior to the next step.
-
Core Application I: Amide Bond Formation for Library Elaboration
Amide bond formation is arguably the most utilized reaction in medicinal chemistry for linking molecular fragments.[7] Coupling the pyrrolidine nitrogen with a diverse set of carboxylic acids is a robust strategy for library synthesis.
Causality Behind the Protocol: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, the carboxylic acid must be "activated." This is achieved by using a coupling reagent to convert the hydroxyl group of the carboxylic acid into a good leaving group, creating a highly reactive intermediate that is readily attacked by the nucleophilic pyrrolidine nitrogen.[8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress epimerization, a critical consideration when using chiral carboxylic acids.
Protocol 3.1: Parallel Amide Coupling via HATU Activation
-
To an array of reaction vials/wells, add a solution of diverse carboxylic acids (1.0 eq) in DMF.
-
In a separate flask, prepare a stock solution of HATU (1.05 eq) and DIPEA (3.0 eq) in DMF. The additional base is required to activate the HATU and maintain a basic pH for the coupling.
-
Add the HATU/DIPEA stock solution to each vial containing the carboxylic acids. Allow to stir for 10-15 minutes. This is the pre-activation step, forming the reactive O-acylisourea intermediate.
-
Prepare a stock solution of this compound (1.1 eq) in DMF.
-
Add the pyrrolidine stock solution to each reaction vial.
-
Seal the vials and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.
-
Work-up: Upon completion, the reactions can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). For library purification, direct injection onto a reverse-phase HPLC system is common.
Table 1: Representative Amide Coupling Reactions
| Carboxylic Acid Input | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | >90% |
| Thiophene-2-carboxylic acid | HATU | DIPEA | DMF | >85% |
| N-Boc-glycine | EDC/HOBt | DIPEA | DCM | >88% |
| 4-Methoxybenzoic acid | HATU | DIPEA | DMF | >92% |
Workflow Diagram 1: Parallel Amide Library Synthesis
Caption: Automated workflow for amide library synthesis.
Core Application II: Reductive Amination for N-Alkylation
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds.[9][10] It allows for the introduction of a wide variety of alkyl groups onto the pyrrolidine nitrogen by reacting it with aldehydes or ketones in the presence of a suitable reducing agent.
Causality Behind the Protocol: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine and the carbonyl compound.[11] This iminium ion is then selectively reduced to the tertiary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[10] It is a mild and selective hydride donor, capable of reducing the electrophilic iminium ion much faster than the starting carbonyl compound, thus preventing side reactions like the reduction of the aldehyde/ketone to an alcohol.[11] The reaction is often facilitated by a small amount of acetic acid, which catalyzes the formation of the iminium ion.
Protocol 4.1: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF), add this compound (1.2 eq) and DIPEA (1.3 eq). Stir for 15 minutes to ensure free-basing.
-
Add acetic acid (1-2 eq).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 2-24 hours. Monitor by LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography.
Table 2: Representative Reductive Amination Reactions
| Carbonyl Input | Reducing Agent | Solvent | Typical Yield (%) |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | >85% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCE | >80% |
| Acetone | NaBH(OAc)₃ | THF | >90% |
| Benzaldehyde | NaBH(OAc)₃ | DCE | >88% |
Workflow Diagram 2: Reductive Amination Process
Caption: Key steps in the reductive amination protocol.
Core Application III: Palladium-Catalyzed N-Arylation
The formation of N-aryl pyrrolidines is a critical transformation for accessing a chemical space rich in bioactive compounds.[5] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and general method for this purpose, allowing the coupling of the pyrrolidine with a vast array of aryl halides and triflates.[5]
Causality Behind the Protocol: This reaction relies on a palladium catalyst that undergoes a catalytic cycle involving: (1) oxidative addition of the palladium(0) complex into the aryl halide bond, (2) coordination of the amine to the palladium(II) center, (3) deprotonation by a base to form a palladium amide complex, and (4) reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. The choice of ligand (e.g., a biarylphosphine like XPhos) is crucial for stabilizing the palladium catalyst and promoting the key steps of the cycle, particularly the reductive elimination. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄) is required to facilitate the deprotonation step.
Protocol 5.1: High-Throughput Buchwald-Hartwig N-Arylation
-
Array Preparation: In an array of reaction tubes under an inert atmosphere (e.g., in a glovebox), add the aryl halide or triflate (1.0 eq), Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and Cs₂CO₃ (1.5 eq).
-
Reagent Addition: Add a solution of this compound (1.2 eq) and DIPEA (1.3 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tubes and heat to 80-110 °C for 12-24 hours. The optimal temperature will depend on the reactivity of the aryl halide.
-
Work-up and Purification: After cooling to room temperature, the reaction mixtures can be filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is then concentrated, and the residue is purified using automated flash chromatography or preparative HPLC.
Table 3: Representative N-Arylation Reactions
| Aryl Halide Input | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | >80% |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | >75% |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | >85% |
| Phenyl triflate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | >70% |
Workflow Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Key intermediates in Pd-catalyzed N-arylation.
Conclusion
This compound is a high-value, versatile building block for the construction of diverse chemical libraries. Its strategic deployment through robust and scalable synthetic methods, such as amide coupling, reductive amination, and N-arylation, enables medicinal chemists to efficiently explore vast regions of chemical space. The protocols and rationales provided herein serve as a foundational guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs, facilitating the rapid generation of novel, three-dimensional molecules with promising therapeutic potential.
References
- Journal of Pharmaceutical Research. (2025).
- PubMed. (n.d.). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites.
- AIP Publishing. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide.
- Chem-Impex. (n.d.). 3-(4-Fluorophenyl)pyrrolidine.
- Chemistry – A European Journal. (2012).
- Organic Chemistry Portal. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts.
- PubMed. (2020).
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- AIP Publishing. (n.d.). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide.
- RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
- PubMed. (2024).
- MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
- Benchchem. (n.d.). Applications of 4-Pyrrolidinopyridine in Medicinal Chemistry: A Detailed Guide.
- National Institutes of Health (NIH). (2024).
- ResearchGate. (2018).
- MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- The Good Scents Company. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF.
- ResearchGate. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- YouTube. (2025).
- Journal of Chemical and Pharmaceutical Research. (2024).
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In vitro assays involving 3-(4-Fluorophenyl)pyrrolidine hydrochloride
An In-Depth Guide to In Vitro Characterization of 3-(4-Fluorophenyl)pyrrolidine hydrochloride: Application Notes and Protocols for Monoamine Transporter Assays
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the pharmacological profile of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.
Introduction: The Significance of the 3-(4-Fluorophenyl)pyrrolidine Scaffold
This compound is a synthetic compound featuring a pyrrolidine ring, a versatile scaffold prevalent in numerous biologically active molecules and pharmaceuticals.[1][2] Its structure makes it a valuable building block in medicinal chemistry, particularly for developing novel therapeutic agents targeting the central nervous system.[3] The inclusion of a fluorinated phenyl group can enhance lipophilicity and metabolic stability, potentially improving a compound's pharmacokinetic and pharmacodynamic properties.[3]
Given its structural features, this compound is a prime candidate for investigation as a modulator of monoamine transporter (MAT) systems. These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are critical for regulating neurotransmission and are the primary targets for a wide range of antidepressants, stimulants, and drugs of abuse.[4][5][6]
Compound Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₂FN | [7] |
| Molecular Weight | 165.21 g/mol | [7] |
| Structure | A pyrrolidine ring substituted with a 4-fluorophenyl group. |
| Salt Form | Hydrochloride (HCl) | Topic |
Core Scientific Objective: Delineating the Mechanism of Action at Monoamine Transporters
The primary goal of in vitro analysis is to determine how this compound interacts with MATs. These transporters are membrane proteins that mediate the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal.[5][8][9] A test compound can interact with these transporters in two primary ways:
-
As an Inhibitor (Blocker): The compound binds to the transporter but is not translocated. It physically occludes the channel, preventing the reuptake of the endogenous neurotransmitter.
-
As a Substrate (Releaser): The compound is recognized and transported into the neuron by the transporter. This process can induce a reverse transport (efflux) of the endogenous neurotransmitter out of the neuron.[4]
Distinguishing between these two mechanisms is fundamental to predicting the compound's neuropharmacological and behavioral effects.[4] This guide details the two key assays required for this characterization: Neurotransmitter Uptake Inhibition Assays and Radioligand Binding Assays .
Caption: General mechanism of monoamine neurotransmission and reuptake.
Application Protocol 1: Neurotransmitter Uptake Inhibition Assay
This assay directly measures the functional consequence of a compound's interaction with the transporter—its ability to inhibit the uptake of the native neurotransmitter. It is the gold standard for determining the potency (IC₅₀) of a transporter inhibitor.[4]
Principle of the Assay
Cells engineered to express a specific human monoamine transporter (e.g., hDAT, hSERT, or hNET) are incubated with a radiolabeled substrate (e.g., [³H]dopamine). In the absence of an inhibitor, the cells will actively take up the radiolabel. When an inhibitor like this compound is present, it will compete with the radiolabeled substrate, reducing the amount of radioactivity accumulated inside the cells. The reduction in uptake is proportional to the inhibitor's potency.
Experimental Workflow
Caption: Workflow for the Neurotransmitter Uptake Inhibition Assay.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing hDAT, hSERT, or hNET.
-
Test Compound: this compound, dissolved in assay buffer or DMSO to create a stock solution.
-
Radiolabeled Substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.[10][11]
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.[10]
-
Wash Buffer: Ice-cold assay buffer.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Fluid.
-
Control Inhibitors: Nisoxetine (for NET), Mazindol or Cocaine (for DAT), Fluoxetine (for SERT).[12]
-
96-well cell culture plates.
Protocol:
-
Cell Plating: Seed the transporter-expressing HEK-293 cells into a 96-well plate at a density that will yield ~80-90% confluency on the day of the assay (e.g., 50,000 cells/well).[5] Culture for 24-48 hours.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer at room temperature.
-
Compound Addition: Add 50 µL of assay buffer containing the desired concentration of this compound to each well. Perform a serial dilution to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Expertise & Experience: It is crucial to include proper controls on every plate:
-
Total Uptake: Wells with only vehicle (no test compound).
-
Non-specific Uptake: Wells with a high concentration of a known, potent inhibitor (e.g., 10 µM Mazindol for DAT) to define the baseline.[10]
-
Positive Control: Wells with a known inhibitor to validate the assay's performance.
-
-
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature.[13]
-
Initiate Uptake: Add 50 µL of assay buffer containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 5 nM [³H]dopamine).[10][11]
-
Uptake Incubation: Incubate for a precise, short duration. This is a critical kinetic step. Typical times are 1-3 minutes for DAT and NET, and up to 10 minutes for SERT.[10]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells 2-3 times with 200 µL of ice-cold wash buffer. A plate washer or multi-channel aspirator is essential for consistency.
-
Lysis: Add 100 µL of lysis buffer to each well and shake for 5-10 minutes.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity in a liquid scintillation counter.
Data Presentation and Analysis
-
Calculate Specific Uptake for each well: (Total CPM) - (Average Non-specific CPM).
-
Express the data for each test concentration as Percent Inhibition : 100 * [1 - (Specific Uptake with Compound / Average Specific Uptake with Vehicle)].
-
Plot Percent Inhibition versus the logarithm of the compound concentration.
-
Use a non-linear regression model (variable slope sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value.
Table of Typical Assay Parameters:
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
|---|---|---|---|
| Cell Line | HEK-hDAT | HEK-hSERT | HEK-hNET |
| Radioligand | [³H]Dopamine | [³H]Serotonin | [³H]Norepinephrine |
| Final Conc. | 5-200 nM | 5-200 nM | 5-200 nM |
| Incubation Time | 1-5 min | 3-10 min | 1-5 min |
| Positive Control | Cocaine / Mazindol | Fluoxetine / Imipramine | Nisoxetine / Desipramine[13] |
Application Protocol 2: Radioligand Binding Assay
This assay measures the affinity of a compound for the transporter's binding site by quantifying its ability to displace a known high-affinity radiolabeled ligand. It complements the uptake assay by confirming direct interaction with the binding pocket.
Principle of the Assay
Membranes prepared from cells expressing the transporter of interest are incubated with a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound. The test compound competes with the radioligand for the binding site. The amount of bound radioactivity is measured after separating the bound from free radioligand via rapid filtration. A potent competing compound will lead to a lower radioactive signal.
Experimental Workflow
Caption: Workflow for the Radioligand Binding Assay.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Membrane Preparation: From HEK-293 cells expressing the target transporter or from brain tissue (e.g., rat striatum for DAT).[14]
-
Test Compound: this compound stock solution.
-
Radiolabeled Ligands: High-affinity antagonists/inhibitors, e.g., [³H]WIN 35,428 or [³H]CFT for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Binding Buffer: Typically 50 mM Tris-HCl with various salts.[15]
-
Wash Buffer: Ice-cold binding buffer.
-
Control Displacers: Known high-affinity ligands for each transporter.
-
Glass fiber filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Filtration manifold/harvester.
Protocol:
-
Assay Setup: In a 96-well plate, combine in each well (final volume of 250 µL):
-
Controls:
-
Total Binding: Wells with vehicle instead of the test compound.
-
Non-specific Binding (NSB): Wells with a saturating concentration of a known non-radiolabeled displacer (e.g., 10 µM Mazindol for DAT).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[15]
-
Filtration: Terminate the reaction by rapid vacuum filtration onto the pre-soaked glass fiber filter plate using a cell harvester.[15]
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
Data Presentation and Analysis
-
Calculate Specific Binding : (Total CPM) - (Average NSB CPM).
-
Calculate Percent Displacement for each concentration.
-
Plot Percent Displacement versus the logarithm of the compound concentration and fit with a non-linear regression model to determine the IC₅₀.
-
Calculate the Inhibition Constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Handling: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[16][17] Avoid creating dust and ensure work is performed in a well-ventilated area, such as a chemical fume hood.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Radioisotope Handling: All work with radiolabeled materials must be conducted in designated areas following institutional radiation safety protocols.
References
-
Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.19. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 3-(4-Fluorophenyl)pyrrolidine. Retrieved from [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
-
Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Neuromethods (pp. 25-42). Humana Press. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. Retrieved from [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(18), 127392. Retrieved from [Link]
-
Jarocha, L., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(1), 358. Retrieved from [Link]
-
Holy, M., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 385–397. Retrieved from [Link]
-
Rothman, R. B., & Baumann, M. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols Handbooks. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Retrieved from [Link]
-
An, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3321. Retrieved from [Link]
-
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. Retrieved from [Link]
-
Newman, A. H., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3025-3028. Retrieved from [Link]
-
Schicker, K., et al. (2012). Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. Journal of Biological Chemistry, 287(47), 39597-39606. Retrieved from [Link]
-
Verdonk, E., et al. (2019). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 9(1), 1-11. Retrieved from [Link]
-
Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Fluorophenyl)pyrrolidine - CAS:144620-11-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. fishersci.com [fishersci.com]
- 18. capotchem.cn [capotchem.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)pyrrolidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. 3-(4-Fluorophenyl)pyrrolidine is a valuable building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders.[1] Its synthesis, while achievable, presents several challenges where yield can be compromised.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
I. Overview of a Common Synthetic Pathway
A prevalent and robust method for synthesizing 3-(4-Fluorophenyl)pyrrolidine involves a multi-step sequence. This pathway typically begins with the introduction of the fluorophenyl moiety, followed by cyclization and reduction, and often requires the use of a nitrogen protecting group, such as the tert-butyloxycarbonyl (Boc) group. The final step is the deprotection and formation of the hydrochloride salt.
Below is a workflow diagram illustrating the key stages of a common synthetic approach.
Caption: A generalized workflow for the synthesis of 3-(4-Fluorophenyl)pyrrolidine HCl.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis.
Question 1: My overall yield is consistently low after the final deprotection and salt formation. What are the most likely causes?
Answer: Low overall yield is a common issue that can stem from problems at multiple stages of the synthesis. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Incomplete N-Boc Deprotection: The removal of the Boc group is critical. If this step is incomplete, you will have a mixture of the desired product and the N-Boc protected intermediate, making purification difficult and lowering the yield of the final salt.
-
Causality: The tert-butyl cation formed during deprotection can sometimes re-attach to the starting material or other nucleophiles if not properly scavenged.
-
Solution: Ensure you are using a sufficient excess of strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent like dioxane or isopropanol.[2] Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
-
Loss of Product During Work-up: The free base of 3-(4-Fluorophenyl)pyrrolidine is a relatively polar amine, and it can have some solubility in aqueous layers during extraction, especially if the pH is not carefully controlled.
-
Causality: At neutral or slightly acidic pH, the amine will be protonated and prefer the aqueous phase.
-
Solution: After deprotection, neutralize the reaction mixture carefully and then basify it (e.g., with 1M NaOH) to a pH > 12 before extracting with an organic solvent like DCM or ethyl acetate. This ensures the amine is in its free base form and has maximum solubility in the organic phase.
-
-
Sub-optimal Reduction Step: If the reduction of an intermediate (e.g., a ketone or imine) is inefficient, this will carry through and reduce the overall yield.
-
Causality: The choice of reducing agent and reaction conditions are crucial. For example, sodium borohydride (NaBH4) is effective for ketones, but milder reagents like sodium triacetoxyborohydride or sodium cyanoborohydride are often preferred for reductive aminations.[3]
-
Solution: Re-evaluate your reduction conditions. Ensure your reagents are fresh and anhydrous if required. Consider alternative reducing agents or catalysts. For instance, catalytic hydrogenation (H2, Pd/C) can be a very clean and effective method if your molecule does not contain other reducible functional groups.
-
Question 2: I'm seeing multiple spots on my TLC plate after the reduction step. What are these impurities?
Answer: The presence of multiple spots on a TLC plate after reduction suggests either an incomplete reaction or the formation of side products.
-
Unreacted Starting Material: This is the most common "impurity." If you see a spot corresponding to your starting ketone or imine, the reaction has not gone to completion.
-
Solution: Increase the reaction time, temperature (if thermally stable), or the equivalents of the reducing agent. Ensure the quality of the reducing agent, as they can degrade over time.
-
-
Diastereomers: If your precursor molecule has a stereocenter, the reduction step can create a new one, leading to a mixture of diastereomers.
-
Causality: Many reducing agents are not stereoselective and will produce a mixture of stereoisomers.
-
Solution: These can be difficult to separate. If a single stereoisomer is required, you may need to use a stereoselective reducing agent or separate the isomers via chiral chromatography.
-
-
Over-reduction Products: In some cases, other functional groups in the molecule might be sensitive to the reducing agent used.
-
Causality: A strong reducing agent like lithium aluminum hydride (LiAlH4) can reduce esters and other groups, which may not be intended.
-
Solution: Choose a milder reducing agent that is more selective for the functional group you are targeting. For example, NaBH4 is much less reactive towards esters than LiAlH4.
-
Question 3: The final hydrochloride salt is oily or difficult to crystallize. How can I obtain a solid product?
Answer: Obtaining an oily product instead of a crystalline solid is usually due to impurities or residual solvent.
-
Purity Issues: Even small amounts of impurities can disrupt the crystal lattice and prevent crystallization.
-
Solution: Ensure the free base is as pure as possible before attempting salt formation. Consider purification by column chromatography before forming the salt.
-
-
Solvent Choice for Salt Formation: The choice of solvent is critical for crystallization.
-
Causality: The hydrochloride salt needs to be insoluble in the chosen solvent to precipitate out.
-
Solution: A common and effective method is to dissolve the purified free base in a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) and then add a solution of HCl in the same or another anhydrous solvent (e.g., HCl in dioxane or ether). The resulting salt should precipitate. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
-
Residual Water: The presence of water can interfere with salt crystallization.
-
Solution: Ensure all your solvents are anhydrous and that the free base is thoroughly dried before the salt formation step. Drying the free base solution over anhydrous sodium sulfate or magnesium sulfate is recommended.
-
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete Boc deprotection | Use excess strong acid (TFA or HCl); monitor by TLC/LC-MS. |
| Product loss during work-up | Basify aqueous layer to pH > 12 before extraction. | |
| Inefficient reduction | Increase reaction time/temp or equivalents of reducing agent. | |
| Multiple Spots on TLC | Incomplete reaction | Check reagent quality; optimize reaction conditions. |
| Formation of diastereomers | Use stereoselective reagents or separate by chiral chromatography. | |
| Oily Final Product | Impurities in free base | Purify free base by column chromatography before salt formation. |
| Incorrect solvent | Use a non-polar solvent (e.g., diethyl ether) for precipitation. | |
| Presence of water | Use anhydrous solvents and dry the free base thoroughly. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group to use for this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions, including reductions and organometallic reactions, but can be easily removed under acidic conditions without affecting other parts of the molecule.[4]
Q2: Can I perform a one-pot reductive amination to form the pyrrolidine ring?
A2: Yes, it is often possible to perform a one-pot reaction where a diketone precursor reacts with an amine source (like ammonia or an ammonia equivalent) to form an intermediate imine, which is then reduced in situ to form the pyrrolidine ring.[5] This approach can be more efficient and lead to higher yields by avoiding the isolation of intermediates. A common reducing agent for this is sodium cyanoborohydride (NaBH3CN), as it is stable in mildly acidic conditions that favor imine formation.
Q3: How do I monitor the progress of the N-Boc deprotection step?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. The N-Boc protected starting material is significantly less polar than the free amine product. You can use a standard silica gel plate with a mobile phase such as 10% methanol in dichloromethane. The starting material will have a high Rf value, while the product will have a much lower Rf (often at the baseline). Staining with ninhydrin is also effective, as it will stain the product amine but not the Boc-protected starting material.
Q4: What are the storage conditions for the final this compound product?
A4: The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from moisture. The free base, which is often a liquid or low-melting solid, should be stored under an inert atmosphere (nitrogen or argon) at a low temperature (0-8 °C) to prevent degradation.[1]
IV. Detailed Experimental Protocol: N-Boc Deprotection and HCl Salt Formation
This protocol provides a reliable method for the final steps of the synthesis, starting from N-Boc-3-(4-fluorophenyl)pyrrolidine.
Materials:
-
N-Boc-3-(4-fluorophenyl)pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
1M Sodium hydroxide solution
-
Diethyl ether, anhydrous
-
2M HCl in diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-Boc-3-(4-fluorophenyl)pyrrolidine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise over 10-15 minutes.
-
Expert Insight: Adding the acid slowly at 0 °C helps to control the exotherm and prevent potential side reactions.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol). The reaction is typically complete within 1-3 hours when the starting material spot has completely disappeared.
-
Quenching and Neutralization: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to quench the excess TFA until gas evolution ceases.
-
Basification and Extraction: Add 1M sodium hydroxide solution to adjust the pH of the aqueous layer to >12. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Self-Validation Check: Check the pH of the aqueous layer after each extraction to ensure it remains basic.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, typically as a light yellow oil.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until a white precipitate forms and no further precipitation is observed.
-
Isolation and Drying: Stir the resulting slurry for 30 minutes at room temperature. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum to a constant weight.
This protocol should provide this compound as a white to off-white crystalline solid.
Caption: Troubleshooting decision tree for low yield issues.
V. References
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Chemistry. Available at: [Link]
-
Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). National Institutes of Health. Available at: [Link]
-
Collins, M., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 249, 135-143.
-
3-(4-Fluorobenzoyl)pyrrolidine hydrochloride. PubChem. Available at: [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2021). National Institutes of Health. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]
-
Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents. Available at:
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(20), 127392.
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2022). ChemRxiv. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Available at: [Link]
-
Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. (2011). Google Patents. Available at:
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. (2018). ResearchGate. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2023). ResearchGate. Available at: [Link]
-
Protein purification. Roche. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2013). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Institutes of Health. Available at: [Link]
-
Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
3-(4-chlorophenyl)pyrrolidine hydrochloride. PubChemLite. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 3-(4-Fluorophenyl)pyrrolidine hydrochloride
Topic: Purification & Handling Challenges
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary: The Molecule & The Challenge
3-(4-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 144620-11-1) is a critical pharmacophore in neuroscience drug discovery, often serving as a bioisostere for 3-phenylpyrrolidine to improve metabolic stability (blocking para-oxidation) and lipophilicity.
However, this molecule presents three distinct purification hurdles that often stall workflows:
-
The "Oil-Out" Phenomenon: The hydrochloride salt frequently separates as a sticky gum rather than a crystalline solid due to the lipophilic 4-fluorophenyl moiety disrupting the lattice energy of the salt.
-
Chiral Resolution: The C3 chiral center is difficult to resolve because the enantiomers have identical achiral physical properties, and the secondary amine is prone to racemization under harsh basic conditions.
-
Hygroscopicity: The salt is avidly hygroscopic, leading to variable stoichiometry (hemi- vs. monohydrates) that complicates analytical quantification.
This guide provides field-proven protocols to overcome these specific bottlenecks.
Troubleshooting Guide: Purification & Isolation
Issue 1: "My product precipitated as a sticky brown gum, not a white powder."
Diagnosis: This is a classic "oiling out" event. It occurs when the crystallization rate is slower than the phase separation rate of the amorphous salt. The fluorine atom increases the lipophilicity, making the salt more soluble in organic solvents than its non-fluorinated counterparts, while the HCl moiety demands a polar environment.
The Fix: Thermodynamic Displacement Crystallization Do not use simple evaporation. Use a controlled anti-solvent addition method.
Protocol:
-
Dissolution: Dissolve the crude gum in the minimum amount of hot Isopropanol (IPA) (approx. 60°C).
-
Nucleation: Allow the solution to cool to room temperature. If no crystals form, scratch the glass or add a seed crystal.
-
Displacement: Add Methyl tert-butyl ether (MTBE) or Diethyl Ether dropwise.
-
Critical Step: Stop adding immediately when a faint turbidity persists. Stir for 15 minutes.
-
Causality: MTBE lowers the dielectric constant of the mixture slowly, forcing the salt into an ordered lattice rather than crashing it out as an amorphous gum.
-
-
Completion: Once a slurry forms, add the remaining anti-solvent (ratio should reach 1:3 IPA:MTBE) and chill to 0°C.
-
Filtration: Filter under nitrogen (to prevent moisture uptake) and wash with cold MTBE.
Issue 2: "I need >98% ee, but I only have the racemate."
Diagnosis: You cannot separate enantiomers of the HCl salt directly without chiral chromatography. You must perform a Classical Resolution via diastereomeric salt formation.[1]
The Fix: Tartaric Acid Resolution For 3-arylpyrrolidines, O,O'-Dibenzoyl-L-tartaric acid is the gold standard resolving agent.
Protocol:
-
Free Basing: Convert your HCl salt to the free base using 1M NaOH and extract into Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate.
-
Salt Formation: Dissolve the free base (1.0 eq) in hot Ethanol (EtOH).
-
Addition: Add O,O'-Dibenzoyl-L-tartaric acid (0.5 eq - Note: We use 0.5 eq to selectively crystallize one enantiomer).
-
Crystallization: Reflux for 30 minutes, then cool slowly to RT over 4 hours.
-
Harvest: The precipitate is the diastereomeric salt of one enantiomer.
-
Release: Treat the solid with 1M NaOH to liberate the chiral free base, then re-form the HCl salt.
Self-Validation (Check your work):
-
Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
-
Target: The desired enantiomer should show a single sharp peak.
Issue 3: "The melting point is broad (e.g., 140-155°C)."
Diagnosis: This indicates either regioisomeric impurities (2-(4-fluorophenyl)pyrrolidine) or solvent inclusion .
-
Regioisomers: Often arise during cyclization syntheses (e.g., from Friedel-Crafts routes).
-
Solvent Inclusion: The lattice trapped IPA or water.
The Fix: Azeotropic Drying & Trituration
-
Regioisomer Check: Run a ¹H NMR.[2] Look at the benzylic proton.
-
3-substituted (Product): Multiplet around 3.0–3.5 ppm.
-
2-substituted (Impurity): Triplet/Multiplet further downfield (~4.0 ppm) due to proximity to Nitrogen.
-
-
Purification: If regioisomers are present, you must purify the free base on silica gel (DCM:MeOH:NH₄OH, 90:10:1) before forming the salt. Regioisomers separate poorly as salts.
-
Drying: Dissolve the salt in Toluene/Methanol (1:1) and rotary evaporate. Repeat 3x. This azeotropically removes water and IPA.
Visualizing the Workflow
Diagram 1: The Purification Decision Tree
Caption: Logical flow for determining the correct purification strategy based on physical state and purity analysis.
Diagram 2: Chiral Resolution Mechanism
Caption: Workflow for separating enantiomers using O,O'-Dibenzoyl-L-tartaric acid.
Key Data: Physical Properties & Solvents
| Property | Data / Recommendation | Notes |
| Molecular Weight | 201.67 g/mol | HCl Salt |
| Solubility (Water) | High | Avoid water for crystallization; yield loss is high. |
| Solubility (IPA) | Moderate (Hot) / Low (Cold) | Ideal primary solvent. |
| Solubility (Et₂O/MTBE) | Insoluble | Ideal anti-solvents. |
| Melting Point | 145–148°C (Literature varies) | Broad range indicates hydration or impurity. |
| Hygroscopicity | High | Store in desiccator; weigh quickly. |
| pKa (Conjugate Acid) | ~10.5 | Requires pH >12 for complete free-basing. |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers. (Adapted for 3-arylpyrrolidines).
-
Sigma-Aldrich. (n.d.). This compound Product Specification.
-
Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof.[3] (WO2007024113A1).
-
Fluorochem. (n.d.). 3-(3-Fluorophenyl)pyrrolidine Hydrochloride Safety Data Sheet.
-
ResearchGate. (2017). Purification of organic hydrochloride salt? (Community Discussion on Amine HCl Recrystallization).
Sources
Overcoming solubility issues with 3-(4-Fluorophenyl)pyrrolidine hydrochloride
Technical Support Center: 3-(4-Fluorophenyl)pyrrolidine hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.
Part 1: Understanding the Molecule - The "Why" Behind the Challenge
This compound is a substituted pyrrolidine, a scaffold of significant interest in drug discovery due to its versatile structure.[1][2] The molecule exists as a hydrochloride salt of a secondary amine. This salt form is intentionally created to convert the parent compound, which is likely a liquid or oil, into a more stable, crystalline solid and to improve its aqueous solubility.[3][4]
However, the solubility is not straightforward. The molecule's behavior is governed by an equilibrium between its protonated (salt) form and its deprotonated (free base) form.
-
Protonated Form (Pyrrolidinium Chloride): This is the ionic, water-soluble form of the molecule. It predominates in acidic conditions (low pH).
-
Deprotonated Form (Free Base): This is the neutral, less polar form. The presence of the fluorophenyl group makes this form significantly lipophilic ("grease-ball" type molecule) and thus poorly soluble in aqueous media.[1][5] This form becomes more prevalent as the pH of the solution increases.
This pH-dependent equilibrium is the primary reason for many of the solubility issues encountered in physiological buffers and cell culture media.
Caption: pH-dependent equilibrium of 3-(4-Fluorophenyl)pyrrolidine HCl.
Physicochemical Data Summary
While specific experimental data for this exact compound is limited in public literature, we can summarize its key identifiers and expected properties based on its structure.
| Property | Value / Information | Source / Rationale |
| CAS Number | 144620-11-1 | [6] |
| Molecular Formula | C₁₀H₁₃ClFN | [1] |
| Molecular Weight | 201.67 g/mol | Calculated |
| Form | Solid (as hydrochloride salt) | Common for amine hydrochlorides[4] |
| Expected Aqueous Solubility | Highly pH-dependent | Governed by amine pKa[7][8] |
| Expected Free Base Properties | Colorless to light yellow liquid; Lipophilic | [1] |
| Common Use | Intermediate in pharmaceutical development, particularly for neurological disorders | [1] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: I tried dissolving the compound in pure water and it's not fully soluble. Why?
A: While the hydrochloride salt form is designed to enhance water solubility, the pH of deionized water (typically 5.5-6.5) may still be high enough to allow for partial conversion to the less soluble free base, resulting in a cloudy suspension. For optimal solubility in a simple aqueous system, consider using slightly acidified water (e.g., pH 4-5) by adding a trace amount of HCl.[8]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A: For preparing concentrated stock solutions (e.g., 10-50 mM), it is highly recommended to use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice. N,N-Dimethylformamide (DMF) or ethanol can also be used, but DMSO typically offers superior solvating power for a wide range of research compounds.[9] Store stock solutions at -20°C or -80°C to maximize long-term stability.
Q3: My compound precipitated when I diluted my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4). What happened?
A: This is a classic case of a compound "crashing out" of solution. There are two primary causes:
-
pH Shift: Your DMSO stock is unbuffered. When you dilute it into a buffer at pH 7.4, the compound is rapidly deprotonated to its poorly soluble free base form, causing it to precipitate.[10]
-
Solvent Change: The compound is highly soluble in DMSO but not in the aqueous buffer. The sudden change in the solvent environment causes it to fall out of solution.
See the Troubleshooting Guide below for detailed strategies to overcome this critical issue.
Q4: Can the chloride ion from the salt or buffer affect solubility?
A: Yes, this is possible due to the "common ion effect."[11] In solutions that already contain a high concentration of chloride ions (e.g., concentrated HCl buffers or high-molarity saline), the solubility of the hydrochloride salt can sometimes be suppressed.[3][12] While typically less of a concern at physiological concentrations, it's a factor to consider if you are working with unusual buffer systems.
Part 3: In-Depth Troubleshooting Guide
This guide provides structured solutions to more complex solubility challenges you may encounter during your experiments.
Scenario 1: You are performing a cell-based assay and observe precipitation in the culture medium upon adding the compound.
Core Problem: The physiological pH (~7.4) and complex composition of cell culture media promote the precipitation of the free base.
Troubleshooting Workflow:
Caption: Decision workflow for addressing precipitation in cell-based assays.
Detailed Solutions:
-
Solution A: Optimize Dilution Technique:
-
Serial Dilution: Instead of a large, single-step dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your media.
-
Vortexing: Add the stock solution dropwise to the aqueous medium while vortexing vigorously. This rapid mixing can help prevent the formation of large, insoluble aggregates.
-
Sonication: After dilution, briefly sonicate the solution in a bath sonicator.[10] This can break up small precipitates and create a finer, more stable dispersion.
-
-
Solution B: Employ Solubilizing Excipients: If your assay permits, the use of formulation excipients can dramatically improve solubility.[13][14]
-
Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophobic core that can encapsulate the lipophilic fluorophenyl group, while their hydrophilic exterior keeps the entire complex in solution.[15]
-
Non-ionic Surfactants (e.g., Polysorbate 80, Pluronic® F-68): At concentrations above their critical micelle concentration (CMC), these agents form micelles that can sequester the insoluble drug.[16] Caution: Surfactants can affect cell membranes and interfere with some biological assays; always run an excipient-only control.[10]
-
Scenario 2: You need to prepare an aqueous formulation for an in vivo animal study.
Core Problem: Achieving a stable, sufficiently concentrated, and biocompatible solution for dosing is critical. Simple solutions are likely to fail.
Recommended Approaches:
-
Approach A: pH-Adjusted Co-solvent System:
-
Start by dissolving the compound in a minimal amount of a biocompatible co-solvent like PEG 400 or propylene glycol.
-
Slowly add an acidic aqueous vehicle (e.g., citrate buffer pH 3-4) to the desired final volume. The low pH maintains the compound in its protonated, soluble state. This is a common strategy for oral or parenteral formulations of basic drugs.[17]
-
The final formulation must be verified for biocompatibility (e.g., check for hemolysis or local irritation at the injection site).
-
-
Approach B: Amorphous Solid Dispersions: For oral delivery, creating an amorphous solid dispersion is a powerful technique.[5][18]
-
The compound is dissolved along with a hydrophilic polymer (e.g., PVP, HPMC-AS) in a common solvent.
-
The solvent is rapidly removed (e.g., by spray-drying or rotary evaporation), trapping the drug in an amorphous, high-energy state within the polymer matrix.
-
Upon administration, this formulation can lead to a "spring and parachute" effect, where the drug dissolves to a supersaturated concentration (the spring) and the polymer inhibits its precipitation (the parachute), enhancing absorption.[18]
-
Part 4: Key Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the compound at a specific pH.[19]
Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific aqueous buffer.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., pH 4.5 acetate buffer, pH 7.4 phosphate buffer)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator set to 25°C or 37°C
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated analytical balance
-
HPLC-UV system with a validated quantification method
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., add ~5-10 mg to 1 mL of buffer). The goal is to have undissolved solid remaining at the end.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate for 24-48 hours. This allows the solution to reach saturation.
-
After equilibration, carefully remove the vials. Let any suspended particles settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid. Crucial: Discard the first ~100-200 µL of filtrate to avoid any adsorption effects from the filter membrane.
-
Accurately dilute the clear filtrate with mobile phase.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.[20][21]
-
Express the result in mg/mL or µg/mL.
References
-
National Center for Biotechnology Information (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed Central. Available at: [Link]
-
Viziscience (2023). How pH Affects Solubility of Salts. YouTube. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences Website. Available at: [Link]
-
ResearchGate (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? DDL Website. Available at: [Link]
-
Chemistry LibreTexts (2019). The Effects of pH on Solubility. Available at: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery Website. Available at: [Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. National Library of Medicine. Available at: [Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]
-
British Journal of Clinical Pharmacology (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum? PubMed Central. Available at: [Link]
-
MDPI (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
Pharmaceutical Technology (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Springer (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available at: [Link]
-
Teva API (2019). Solving solubility issues in modern APIs. Available at: [Link]
-
ResearchGate (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]
-
University of Glasgow (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link]
-
PubMed Central (2020). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. National Library of Medicine. Available at: [Link]
-
World Health Organization (2019). Guidance on equilibrium solubility studies. WHO. Available at: [Link]
-
Pharmaceutical Technology (2004). Salt Selection in Drug Development. Available at: [Link]
-
PubMed Central (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Library of Medicine. Available at: [Link]
-
Pharmaoffer (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available at: [Link]
-
ACS Publications (2023). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Journal of Organic Chemistry. Available at: [Link]
-
Purdue University (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
SciELO (2018). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Available at: [Link]
-
MDPI (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
European Pharmaceutical Review (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available at: [Link]
-
PubMed (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. National Library of Medicine. Available at: [Link]
-
World Pharma Today (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate (2014). Dissolution and in vitro-in vivo correlations of propiverine hydrochloride sustained-release capsules. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-(4-Fluorophenyl)pyrrolidine HCl, CasNo.144620-11-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. scielo.br [scielo.br]
- 18. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. who.int [who.int]
- 20. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 21. tapi.com [tapi.com]
Technical Support Center: Scaling Up the Purification of 3-(4-Fluorophenyl)pyrrolidine hydrochloride
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of 3-(4-Fluorophenyl)pyrrolidine hydrochloride. As a crucial intermediate in pharmaceutical development, achieving high purity and consistent yield at scale is paramount.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale purification to pilot or production-scale operations. My approach is rooted in fundamental chemical principles and field-proven experience to ensure your scale-up process is robust, repeatable, and efficient.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the scale-up process. The solutions provided are based on a logical, cause-and-effect analysis of the underlying chemistry.
Q1: My final product has low purity (<99%) after recrystallization, with persistent impurities shown on HPLC. What is the primary cause and how can I resolve this?
A1: This is a classic scale-up challenge often rooted in the solvent system's inability to effectively differentiate between your product and structurally similar impurities at a larger volume. While a solvent might seem effective at the 1g scale, its performance can change dramatically at the 1kg scale due to altered kinetics of precipitation.
Probable Causes & Mechanistic Explanation:
-
Inadequate Solvent Selectivity: The chosen solvent may dissolve the impurities to a similar extent as the product, leading to their co-precipitation as the solution cools. This is common with impurities that share a similar polarity and functional groups with the target molecule.[3]
-
Supersaturation Issues: On a larger scale, slower heat transfer can create localized regions of very high supersaturation during cooling. This can lead to rapid, non-selective crashing out of both the product and impurities, trapping impurities within the crystal lattice.
-
Insufficient Washing: The volume and choice of washing solvent may be insufficient to displace the impurity-rich mother liquor from the filtered crystal cake.
Step-by-Step Resolution Protocol:
-
Re-evaluate Your Solvent System: The cornerstone of a successful large-scale crystallization is the solvent system. You need a solvent (or solvent/anti-solvent pair) where your product has high solubility when hot and very low solubility when cold, while the key impurities remain soluble even at low temperatures.[4]
-
Conduct a Systematic Solvent Screen: Before committing to a large-scale run, perform a small-scale screen with a matrix of solvents.
Solvent System Solubility (Hot) Solubility (Cold, ~0-5 °C) Crystal Morphology Remarks Isopropanol (IPA) High Low Good, crystalline solid A common starting point for amine hydrochlorides.[3] Ethanol (EtOH) High Moderate May need cooling Higher solubility when cold can lead to yield loss. Acetonitrile Moderate Low Often good Can be effective but requires careful handling. IPA / Heptane High (in IPA) Very Low Good Heptane acts as an anti-solvent, forcing precipitation. Ethyl Acetate Low Very Low - Generally not a good primary solvent for HCl salts. Water High High - Unlikely to work unless an anti-solvent is used. -
Optimize the Cooling Profile: Implement a controlled, gradual cooling process. Rapid cooling in a large reactor is a primary cause of impurity entrapment. A slow ramp-down allows for the formation of larger, more ordered (and thus purer) crystals.
-
Optimize the Wash Step: Wash the filtered cake with a small amount of ice-cold recrystallization solvent. This minimizes dissolution of your product while effectively removing the mother liquor. Using a solvent in which your product is completely insoluble (like cold diethyl ether) can also be effective as a final wash.[3]
Q2: During cooling, my product "oils out," forming a viscous liquid instead of a crystalline solid. How can I prevent this?
A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the compound's melting point in that specific solvent environment. The system phase-separates into a product-rich liquid phase instead of nucleating into a solid crystalline phase. This is detrimental because oils tend to trap impurities and rarely solidify into a pure, crystalline form.
Causality and Strategic Solutions:
-
Cause: The degree of supersaturation is too high. This happens if the initial solution is too concentrated or if cooling is too rapid.
-
Solution 1 (Reduce Concentration): Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves. Then, allow it to cool much more slowly.
-
Solution 2 (Introduce a Nucleation Site - Seeding): Once the solution is cooled to a point where it is supersaturated but has not yet oiled out, add a few small seed crystals of pure this compound. This provides a template for ordered crystal growth and bypasses the kinetic barrier to nucleation.[4]
-
Solution 3 (Modify the Solvent System): Oiling out is more common in highly viscous or very polar single-solvent systems. Introducing a less-polar anti-solvent (like heptane or MTBE) during the cooling phase can sometimes induce clean precipitation.
Below is a workflow to systematically address crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
Q3: The final product has a persistent yellow or brown color that wasn't present at the lab scale. What is the source of this color and how can I remove it?
A3: Color in the final product is almost always indicative of a highly conjugated or oxidized impurity. These impurities are often present in very small quantities but have a strong chromophore. The extended heating times or higher temperatures sometimes used at scale can promote their formation.
Probable Causes & Decontamination Strategy:
-
Cause: Trace impurities from starting materials or side-reactions (e.g., imines, oxidation products) may be sensitive to heat and degrade over the longer processing times typical of large-scale work.[5]
-
Solution 1 (Activated Carbon Treatment): This is the most common and effective method for removing color impurities.
Experimental Protocol: Activated Carbon Decolorization
-
Dissolve the crude, colored this compound in the minimum amount of the chosen hot recrystallization solvent.
-
Add 1-2% (w/w) of activated carbon to the hot solution. Safety Note: Add carbon slowly to a hot solution to avoid bumping.
-
Stir the mixture at temperature for 15-30 minutes. Do not boil for extended periods, as this can promote further degradation.
-
Filter the hot mixture through a pad of Celite® or another filter aid to remove the fine carbon particles. This step is critical; otherwise, carbon fines will contaminate your product.
-
Proceed with the controlled cooling and crystallization of the decolorized filtrate.
-
-
Solution 2 (Free-Basing and Extraction): If the color is due to a non-basic impurity, a basification-extraction-salting out sequence can be highly effective. This involves converting your product to the free amine, which is soluble in organic solvents, leaving water-soluble or acidic impurities behind. See FAQ Q5 for the detailed procedure.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound at scale?
For a solid salt like this, the most robust and scalable method is typically a well-optimized recrystallization. This avoids the high cost and solvent consumption of large-scale chromatography. A common industrial sequence is: 1) Initial isolation of the crude product, 2) An optional acid-base workup to remove gross impurities, 3) A decolorizing carbon treatment if needed, followed by 4) A final, highly optimized recrystallization from a suitable solvent system like isopropanol or an isopropanol/anti-solvent mixture.
Q2: How do I choose the right solvent system for recrystallization?
The ideal solvent follows the principle of "like dissolves like" but with a strong temperature dependence. Since your product is a polar salt, polar protic solvents like alcohols are a good starting point. The perfect solvent will dissolve the product completely at its boiling point but very poorly at 0-5 °C, maximizing recovery. Impurities should ideally remain soluble at low temperatures. A solvent screen, as detailed in the troubleshooting guide (A1), is the definitive way to determine the best choice for your specific impurity profile.[6]
Q3: When should I consider using chromatography for purification at scale?
Preparative chromatography is generally reserved for situations where recrystallization fails, such as:
-
Removing very closely related impurities: When impurities have nearly identical solubility profiles to the product (e.g., stereoisomers).[7]
-
High-value, low-volume products: When the cost of the final product justifies the expense of preparative HPLC or SFC (Supercritical Fluid Chromatography).
-
Non-crystalline products: If the product is an oil or amorphous solid that cannot be crystallized.
Scaling up an HPLC method requires a linear scale-up of parameters like flow rate and column dimensions, starting from an optimized analytical method.[8]
Q4: What are the most common impurities I should be looking for?
The impurities will be highly dependent on the synthetic route used.[9] Common possibilities include:
-
Unreacted Starting Materials: Such as 4-fluorophenylacetonitrile or a pyrrolidine precursor.
-
Imine Intermediate: If a reductive amination pathway is used, the intermediate imine can be a persistent impurity.[5]
-
Over-alkylation Products: If the pyrrolidine nitrogen is formed via alkylation.
-
Residual Solvents: From the reaction or previous workup steps (e.g., THF, Toluene, Methanol). These must be monitored and controlled to meet regulatory limits (e.g., ICH guidelines).
Q5: How can I convert the hydrochloride salt to the free base and back again? Why would I do this?
This acid-base switching is a powerful purification technique for removing non-basic or acidic impurities. The free base is an oily, organic-soluble compound, while the hydrochloride salt is a water-soluble solid. This difference in properties allows for effective separation.
Protocol: Salt-to-Free Base-to-Salt Conversion
-
Generate Free Base: Dissolve the crude HCl salt in water. Cool the solution in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is >12. The free amine will often precipitate or form an oil.
-
Extraction: Extract the aqueous slurry with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes). The free amine will move into the organic layer.
-
Wash and Dry: Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the free amine, which is likely an oil. At this stage, you have removed any water-soluble or acidic impurities.
-
Re-form the Salt: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of HCl in the same solvent (or bubble HCl gas through it) until the solution is acidic (check with pH paper). The this compound will precipitate as a solid.[10]
-
Isolate: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity (WO2007024113A1).
-
KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of pyrrolidine (CN101948448A).
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
- Google Patents. (n.d.). Recovery of amines from by-product chloride salts (US4670232A).
-
PubMed Central (PMC). (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof (US8350045B2).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of 3-(4-Fluorophenyl)pyrrolidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3-(4-Fluorophenyl)pyrrolidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological processes. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this class of compounds particularly attractive for therapeutic development.[1] This guide provides a comparative analysis of the in vivo efficacy of various 3-(4-Fluorophenyl)pyrrolidine-based compounds across key therapeutic areas, supported by experimental data and detailed protocols to aid in the design and execution of future preclinical studies.
I. Anticancer Activity: Targeting Tumor Growth and Proliferation
Several derivatives of 3-(4-Fluorophenyl)pyrrolidine have been investigated for their potential as anticancer agents, with in vivo studies demonstrating significant tumor growth inhibition. These compounds often exert their effects through mechanisms such as the disruption of microtubule dynamics.
A notable example involves a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives. While the core is a pyrrolidone, the principles of targeting cancer cell proliferation are relevant. In vitro studies on human A549 pulmonary epithelial cells showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity.[2] Further in vivo studies are warranted to confirm these findings in animal models.
Comparative Efficacy of Anticancer Compounds
| Compound Class | In Vivo Model | Dosing Regimen | Key Efficacy Readout | Reference |
| Pyrrolidine-based Tubulin Polymerization Inhibitors | Human cancer cell line xenograft in nude mice | To be determined based on MTD studies | Tumor growth inhibition (%) | [3] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 human lung carcinoma xenograft in immunodeficient mice | To be determined based on MTD studies | Reduction in tumor volume and weight | [2] |
Causality Behind Experimental Choices: The selection of xenograft models using human cancer cell lines allows for the evaluation of a compound's efficacy against a specific human cancer type in an in vivo environment. Immunodeficient mice are used to prevent the rejection of the human tumor cells. The choice of dosing regimen is critical and is typically determined through maximum tolerated dose (MTD) studies to ensure that the observed anti-tumor effects are not due to general toxicity.
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., A549)
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cell culture medium and supplements
-
Matrigel (optional, to support tumor growth)
-
Test compound and vehicle
-
Calipers for tumor measurement
Step-by-Step Methodology:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions until a sufficient number of cells are obtained for implantation.
-
Cell Preparation: On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[4][5] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly by measuring the length and width with calipers and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition.
Experimental Workflow: Xenograft Model
Caption: Putative anticonvulsant mechanisms.
IV. Antidiabetic and Analgesic Potential: Emerging Areas of Interest
The 3-(4-Fluorophenyl)pyrrolidine scaffold is also being explored for its potential in treating metabolic disorders and pain. While specific in vivo data for compounds with this exact core in these areas is still emerging, related pyrrolidine derivatives have shown promise.
For antidiabetic applications, the oral glucose tolerance test (OGTT) and streptozotocin (STZ)-induced diabetic models are standard in vivo assays. [6][7][8][9][10][11][12][13][14]The OGTT assesses the body's ability to clear a glucose load, while the STZ model induces a diabetic state by destroying pancreatic beta cells.
For analgesic activity, the hot plate test is a common method to evaluate a compound's ability to increase the pain threshold to a thermal stimulus. [15][16][17][18][19] Further research is needed to synthesize and evaluate 3-(4-Fluorophenyl)pyrrolidine-based compounds in these models to establish their efficacy.
V. Conclusion and Future Directions
The 3-(4-Fluorophenyl)pyrrolidine scaffold represents a highly versatile platform for the development of novel therapeutics. The in vivo data presented in this guide highlight the significant potential of this class of compounds in oncology, infectious diseases, and neurology. The provided experimental protocols serve as a foundation for researchers to design and conduct robust preclinical studies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of lead compounds.
-
Pharmacokinetic and toxicological profiling: To ensure that promising compounds have desirable drug-like properties.
-
Mechanism of action studies: To elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 3-(4-Fluorophenyl)pyrrolidine-based compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride
Introduction: As a key intermediate in pharmaceutical research and development, 3-(4-Fluorophenyl)pyrrolidine hydrochloride is a compound handled by scientists dedicated to innovation. However, its journey does not end upon the completion of a reaction. Responsible stewardship of laboratory chemicals is paramount, extending from synthesis to the final, safe disposal of residual materials. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream with confidence, ensuring safety and compliance as the bedrock of scientific advancement.
Part 1: Hazard Characterization and Regulatory Framework
Before any disposal protocol can be established, a thorough understanding of the material's hazards and the regulations governing its disposal is essential. This forms the logical basis for the procedures that follow.
Inherent Hazards of Fluorinated Pyrrolidines
While a specific Safety Data Sheet (SDS) for the exact hydrochloride salt may consolidate information, data from closely related fluorinated pyrrolidine compounds provide a clear hazard profile. These compounds are generally classified with the following risks:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
The hydrochloride salt form implies the presence of an amine salt, which can exhibit corrosive characteristics. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.
Critical Classification: A Halogenated Organic Compound
The single most important characteristic of this compound for disposal purposes is the presence of a carbon-fluorine bond. This classifies it as a halogenated organic compound .[4] This classification is critical because environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate specific disposal pathways for halogenated organics.[5][6]
The primary reason for this strict segregation is that the combustion of halogenated compounds can produce acidic gases (like hydrogen fluoride) and other hazardous byproducts if not performed in a specialized, high-temperature incinerator equipped with scrubbers.[4] Mixing halogenated waste with non-halogenated solvent waste streams complicates the disposal process and significantly increases costs.[7]
Governing Regulations
The disposal of this chemical is not merely a matter of best practice; it is legally mandated. Key regulations include:
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[8][9]
-
Environmental Protection Agency (EPA): Under RCRA, generators of hazardous waste are responsible for its management from "cradle to grave."[6] This includes proper identification, storage, labeling, and ensuring its final treatment at a permitted facility. Academic labs may follow the alternative, more flexible requirements under 40 CFR Part 262, Subpart K.[10]
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to ensure that this compound waste is managed safely and compliantly from the point of generation to its final disposition.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, always don the following PPE to mitigate exposure risks:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.
-
Gloves: Use nitrile or other chemically resistant gloves.
-
Laboratory Coat: A standard lab coat will protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator (e.g., N95).[11]
Step 2: Waste Segregation (The Most Critical Step)
The foundation of proper disposal is segregation at the source.
-
Action: Designate a specific waste container solely for "Halogenated Organic Solids."
-
Rationale: As established, this compound is a halogenated organic. It must never be mixed with non-halogenated chemical waste, aqueous waste, or general trash.[4][7] This prevents cross-contamination and ensures the waste stream is routed to the correct high-temperature incineration facility.[4]
Step 3: Proper Containerization and Labeling
The waste container serves as the primary containment and communication tool.
-
Container Selection: The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle with a screw-top cap) and be in good condition to prevent leaks.[12]
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must be clear, legible, and contain the following information:
Step 4: In-Lab Waste Accumulation (Satellite Accumulation Area)
Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[12]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Storage Practices:
-
Keep the waste container tightly closed except when adding waste.[7]
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 1 quart of acutely hazardous waste or 55 gallons of hazardous waste in the SAA.[13]
-
Partially filled containers may remain in the SAA for up to one year.[12][13]
-
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and incineration of the waste. This must be handled by trained professionals.
-
Action: Once the waste container is full or ready for removal, contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][14]
-
Procedure: Follow your institution's specific procedures for requesting a waste pickup. This typically involves an online form or a direct call to the EHS office. They will handle the manifesting, transport, and final disposal in compliance with all regulations.
Part 3: Emergency Procedures - Spill Management
Accidents can happen. A clear, pre-defined plan for spill cleanup is essential.
-
Evacuate and Alert: Ensure personnel not involved in the cleanup are moved to a safe distance. Alert others in the lab.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain the Spill: Prevent the spread of the solid material.
-
Absorb and Collect: Gently cover the spill with an inert absorbent material like sand, vermiculite, or silica gel to avoid creating dust.[14][15]
-
Sweep and Shovel: Carefully sweep up the mixture and place it into a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All contaminated items (absorbent, gloves, wipes) must be placed in the same hazardous waste container as the spilled chemical.
-
Report: Report the spill to your supervisor and EHS office as per your institutional policy.
Part 4: Data Summary & Workflow Visualization
To facilitate quick reference and understanding, the key disposal parameters and the logical workflow are summarized below.
Disposal Parameter Summary Table
| Parameter | Specification | Rationale & Reference |
| Waste Classification | Halogenated Organic Solid | Presence of a Carbon-Fluorine bond.[4] |
| Primary Hazards | Irritant, Harmful if Swallowed | Based on SDS of analogous compounds.[2][3] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against skin/eye contact and ingestion.[11] |
| Container Type | Labeled, sealed, compatible container (e.g., HDPE) | Prevents leaks and ensures proper communication.[12] |
| Key Label Information | "HAZARDOUS WASTE", Full Chemical Name, Hazards | Complies with EPA and OSHA regulations.[8][13] |
| Segregation Rule | DO NOT mix with non-halogenated waste | Prevents improper disposal and cost escalation.[7] |
| Disposal Method | High-Temperature Incineration | Required for halogenated organics to prevent toxic emissions.[4] |
| Final Disposition | Via licensed hazardous waste contractor / EHS Office | Ensures "cradle to grave" regulatory compliance.[6][14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for disposing of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, the key to proper disposal lies in its correct identification as a halogenated organic solid. By adhering to the principles of segregation, proper containerization, and regulatory compliance through your institution's EHS department, you ensure that your research contributes to progress without compromising the safety of your colleagues or the integrity of our environment. Trustworthy science is safe science, from discovery through disposal.
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Navigating the Safe Handling of 3-(4-Fluorophenyl)pyrrolidine Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
As a cornerstone in the synthesis of novel therapeutics, 3-(4-Fluorophenyl)pyrrolidine hydrochloride demands a commensurate level of respect and caution in its handling. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and scientific integrity.
Hazard Analysis: Understanding the Invisible Risks
Table 1: Hazard Profile and Associated Risks
| Hazard Classification | Potential Health Effects | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if ingested, may cause gastrointestinal irritation, nausea, and vomiting.[1][5] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact.[1] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust or aerosols.[1] | Inhalation |
| Flammability | While the hydrochloride salt is less volatile than the free base, the parent pyrrolidine is a highly flammable liquid.[5][6] Caution should be exercised around ignition sources. | Inhalation, Dermal Contact |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the causality behind each recommendation explained to enhance understanding and compliance.
Table 2: Personal Protective Equipment (PPE) Protocol
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact.[7] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[7] |
| Eyes | Chemical Safety Goggles and Face Shield | Protects against splashes and airborne particles.[7][8] A face shield offers an additional layer of protection for the entire face.[7] |
| Body | Laboratory Coat | A flame-retardant lab coat protects against incidental contact and minor spills.[7] Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved Respirator (if applicable) | A respirator with appropriate cartridges (e.g., for organic vapors and acid gases) should be used when handling large quantities, if engineering controls are insufficient, or if there is a risk of aerosolization.[8][9] |
Operational Plan: From Receipt to Disposal
A meticulously planned workflow is paramount to minimizing exposure risk. The following procedural steps provide a clear, actionable plan for the safe handling of this compound.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Segregated Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
Handling and Use
This workflow is designed to be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][8]
Figure 1: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before starting.
-
Don all required PPE as outlined in Table 2.
-
-
Weighing:
-
Use a tared weigh boat or glassware to accurately weigh the desired amount of the solid compound.
-
Perform this task gently to avoid creating airborne dust.
-
-
Dissolution and Transfer:
-
Add the solvent to the solid in a controlled manner.
-
If necessary, use a sealed container for dissolution to minimize vapor exposure.
-
Carefully transfer the solution to the reaction vessel using appropriate techniques (e.g., a pipette or cannula).
-
Spill Management
In the event of a spill, immediate and decisive action is crucial.
Figure 2: A decision-making flowchart for responding to a chemical spill.
Immediate Actions:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Inform your supervisor and colleagues.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE can clean the area with an absorbent material, which should then be placed in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. As a halogenated organic compound, it must be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated weigh boats, and absorbent materials from spills in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.[11]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with the compound must be thoroughly decontaminated. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.
-
By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
-
Autech Corp. (2026). MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nj.gov [nj.gov]
- 6. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. web.uri.edu [web.uri.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
